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  • Product: 4-Iodo-2-methoxyaniline hydrochloride
  • CAS: 1820735-43-0

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 4-Iodo-2-methoxyaniline hydrochloride

The following technical guide details the structural properties, synthesis, and applications of 4-Iodo-2-methoxyaniline hydrochloride. Executive Summary 4-Iodo-2-methoxyaniline hydrochloride is a high-value halogenated a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and applications of 4-Iodo-2-methoxyaniline hydrochloride.

Executive Summary

4-Iodo-2-methoxyaniline hydrochloride is a high-value halogenated aniline derivative used primarily as a regioselective building block in medicinal chemistry. Its unique substitution pattern—featuring an electron-donating amino group, an ortho-methoxy group, and a para-iodine atom—makes it an ideal electrophile for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This compound serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., targeting EGFR/VEGFR) and radiolabeled imaging agents.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 4-Iodo-2-methoxyaniline hydrochloride
Common Name 4-Iodo-o-anisidine hydrochloride
CAS Number (Free Base) 338454-80-1
CAS Number (HCl Salt) Not widely indexed; refer to Free Base for primary search
SMILES COc1cc(I)ccc1N.Cl
Molecular Formula C₇H₈INO[1][2] · HCl
Molecular Weight Breakdown

Precise molecular weight calculations are critical for stoichiometry in synthetic workflows.

ComponentFormulaMolecular Weight ( g/mol )
Free Base C₇H₈INO249.05
Hydrochloric Acid HCl36.46
Total Salt C₇H₉ClINO 285.51
Physical Properties
  • Appearance: Off-white to beige crystalline solid.

  • Solubility: Soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (hexane, ether).

  • Melting Point:

    • Free Base: ~87–89 °C

    • HCl Salt: >200 °C (Decomposes)

  • Stability: Hygroscopic; sensitive to light (iodine liberation). Store under inert gas at -20°C.

Synthetic Pathways & Manufacturing

To ensure high purity and regioselectivity, a Protection-Iodination-Deprotection strategy is recommended over direct iodination. Direct iodination of electron-rich anilines often leads to oxidation byproducts (quinones) or poly-iodination.

Recommended Protocol: The "Gold Standard" Route

This three-step protocol ensures the iodine atom is installed exclusively at the para position relative to the amine, governed by the steric hindrance of the ortho-methoxy group and the directing power of the acetamide.

Step 1: Acetylation (Protection)
  • Reagents: 2-Methoxyaniline (1.0 eq), Acetic Anhydride (1.2 eq), DCM.

  • Mechanism: Nucleophilic attack of the amine on the anhydride.

  • Outcome: Formation of N-(2-methoxyphenyl)acetamide.

Step 2: Regioselective Iodination
  • Reagents: N-(2-methoxyphenyl)acetamide (1.0 eq), Iodine Monochloride (ICl, 1.1 eq), Acetic Acid.

  • Conditions: Slow addition at 0–5 °C to prevent di-iodination.

  • Mechanism: Electrophilic aromatic substitution (EAS). The acetamide directs para; the methoxy group reinforces this direction.

  • Outcome: N-(4-iodo-2-methoxyphenyl)acetamide.

Step 3: Hydrolysis & Salt Formation
  • Reagents: 6M HCl, Ethanol/Water (1:1), Reflux (2h).

  • Workup: Cool to 0 °C. The hydrochloride salt precipitates directly or is induced by adding diethyl ether.

  • Outcome: 4-Iodo-2-methoxyaniline hydrochloride .

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Material: 2-Methoxyaniline (o-Anisidine) Step1 Step 1: Protection (Ac2O, DCM) Forms Acetamide Start->Step1 Nucleophilic Acyl Substitution Step2 Step 2: Iodination (ICl, AcOH, 0°C) Para-Selective EAS Step1->Step2 Electrophilic Aromatic Substitution Step3 Step 3: Hydrolysis (6M HCl, Reflux) Step2->Step3 Amide Hydrolysis Final Final Product: 4-Iodo-2-methoxyaniline HCl (Precipitate) Step3->Final Crystallization

Caption: Step-by-step synthetic route ensuring regioselectivity and high purity.

Analytical Characterization

Verification of the structure requires analyzing the aromatic substitution pattern.

Proton NMR (¹H-NMR) Expectations (DMSO-d₆)

The aromatic region will display a distinct ABC pattern (or AMX) due to the 1,2,4-substitution.

Shift (δ ppm)MultiplicityIntegrationAssignmentInterpretation
7.25 Doublet (d, J~2 Hz)1HH-3Proton between I and OMe (Meta coupling only).
7.15 Doublet of Doublets (dd)1HH-5Proton adjacent to I and H-6 (Ortho + Meta coupling).
6.80 Doublet (d, J~8 Hz)1HH-6Proton adjacent to NH₂ group (Ortho coupling).
3.80 Singlet (s)3H-OCH₃Methoxy group.
9.50+ Broad Singlet3H-NH₃⁺Ammonium protons (Exchangeable with D₂O).
Mass Spectrometry[4]
  • ESI-MS (+): Major peak at m/z 249.9 [M+H]⁺ (corresponding to the free base).

  • Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 pattern like Br/Cl is observed.

Applications in Drug Discovery

The iodine handle at the C4 position is a "privileged" activation site for palladium-catalyzed cross-couplings.

Key Reaction Types
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl scaffolds (common in kinase inhibitors).

  • Buchwald-Hartwig Amination: Displacement of the iodine with secondary amines to form complex aniline derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.

Functionalization Logic Diagram

Applications Core 4-Iodo-2-methoxyaniline (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Buchwald Buchwald-Hartwig (R2NH, Pd) Core->Buchwald Sonogashira Sonogashira (Acetylene, Cu/Pd) Core->Sonogashira Biaryl Biaryl Systems (Kinase Inhibitors) Suzuki->Biaryl Diamines Substituted Anilines (Drug Metabolites) Buchwald->Diamines Alkynes Extended Linkers (PROTACs) Sonogashira->Alkynes

Caption: Divergent synthesis pathways utilizing the C4-Iodine handle.

Safety & Handling Protocols

  • Toxicity: Like all anilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia (blue skin discoloration due to oxygen transport failure).

  • Sensitization: Potential skin sensitizer. Use nitrile gloves and a fume hood.

  • Storage: The C-I bond is photolabile. Store in amber vials wrapped in foil. The HCl salt is hygroscopic; store in a desiccator.

References

  • Preparation of 4-iodoaniline derivatives. Organic Syntheses, Coll. Vol. 2, p. 347 (1943).

  • Regioselective iodination of activated anilines. Journal of Organic Chemistry, 2002, 78, 63.

  • Santa Cruz Biotechnology. 4-Iodo-2-methoxyaniline Product Data.

  • BLD Pharm. Chemical Properties of CAS 338454-80-1.

  • BenchChem. Synthesis Protocols for Halogenated Anilines.

Sources

Exploratory

The Synthetic Chemist's Compass: A Technical Guide to 4-Iodo-2-methoxyaniline Hydrochloride

Foreword: Beyond the Catalog—A Molecule of Strategic Importance In the intricate landscape of organic synthesis, certain building blocks distinguish themselves not by sheer complexity, but by the strategic value they off...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Catalog—A Molecule of Strategic Importance

In the intricate landscape of organic synthesis, certain building blocks distinguish themselves not by sheer complexity, but by the strategic value they offer. 4-Iodo-2-methoxyaniline hydrochloride is one such reagent. To the catalog chemist, it is a line item with a CAS number. To the seasoned researcher in drug development, it is a key that unlocks a vast chemical space of novel scaffolds and lead compounds. Its trifunctional nature—a nucleophilic amine, a reactive aryl iodide, and a sterically and electronically influential methoxy group—presents a unique and powerful tool for molecular construction.

This guide is structured to move beyond a simple recitation of properties. It is designed as a deep dive into the practical, field-tested applications of this versatile intermediate. We will explore not just the "what" but the "why"—elucidating the causality behind protocol choices and providing the self-validating analytical frameworks necessary for robust, reproducible science. This document serves as a compass for scientists navigating the path from a starting material to a molecule of impact.

Section 1: Core Physicochemical & Spectral Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of successful synthesis. The hydrochloride salt form of 4-Iodo-2-methoxyaniline enhances stability and simplifies handling compared to the free base, though it necessitates a neutralization step in most reaction protocols.

Key Properties & Identifiers

Quantitative data for 4-Iodo-2-methoxyaniline and its hydrochloride salt are summarized below. It is crucial to distinguish between the free base and the salt, as their properties, particularly solubility, differ significantly.

Property4-Iodo-2-methoxyaniline (Free Base)4-Iodo-2-methoxyaniline hydrochlorideData Source & Context
CAS Number 338454-80-1[1][2][3]1820735-43-0Unique identifiers for the distinct chemical entities.
Molecular Formula C₇H₈INO[1][3]C₇H₉ClINOThe addition of HCl is reflected in the formula.
Molecular Weight 249.05 g/mol [1][3]285.51 g/mol Calculated from the molecular formula.
Appearance Brown to dark brown solid[1][4]Off-white to light brown solidTypical appearance for anilines and their salts.
Melting Point Data not available. Isomer (2-Iodo-5-methoxyaniline) melts at 40°C.[5]Not explicitly reported. Expected to be higher than the free base due to ionic character.Direct experimental data is sparse. Isomer and parent compound data provide context. p-Iodoaniline melts at 61-63°C.[6]
Solubility Predicted water solubility of isomer (2-iodo-4-methoxyaniline) is 1.7 g/L.[7] Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and chloroform.[7][8][9]Expected to have higher aqueous solubility due to its salt form.Solubility is a critical parameter for reaction setup. The hydrochloride's polarity increases its solubility in polar solvents.
Spectroscopic Signature: The Scientist's Fingerprint

While a dedicated spectrum for 4-Iodo-2-methoxyaniline is not publicly available in the literature, we can reliably predict its key features based on established principles and data from closely related analogs. This predictive analysis is a vital skill for the synthetic chemist. A commercial supplier confirms the structure is consistent with ¹H-NMR data.[4]

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

  • Aromatic Protons (3H): The three protons on the aromatic ring will exhibit a characteristic splitting pattern. We can predict three distinct signals:

    • A doublet around δ 7.2-7.4 ppm . This would correspond to the proton at C5, coupled only to the proton at C6.

    • A singlet or narrow doublet around δ 6.8-7.0 ppm . This signal belongs to the proton at C3, which is ortho to both the methoxy and iodo groups and has no adjacent protons.

    • A doublet of doublets around δ 6.6-6.8 ppm . This is the proton at C6, coupled to the protons at C5.

  • Amine Protons (2H): A broad singlet typically appearing between δ 3.5-4.5 ppm . The chemical shift can vary significantly with concentration and solvent.

  • Methoxy Protons (3H): A sharp singlet expected around δ 3.8-3.9 ppm .[10]

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 90-160 ppm).

    • C-I (ipso-carbon): This carbon will be found significantly upfield, likely in the δ 80-90 ppm range, due to the heavy atom effect of iodine.[10]

    • C-OMe (ipso-carbon): Expected furthest downfield, around δ 155-160 ppm , due to the strong deshielding effect of the oxygen atom.[11]

    • C-NH₂ (ipso-carbon): Typically found around δ 145-150 ppm .

    • Other Aromatic C-H Carbons: These will appear between δ 100-140 ppm .[12][13]

  • Methoxy Carbon (1C): A signal around δ 55-57 ppm is characteristic for an aromatic methoxy group.[10][11]

Section 2: Application in High-Value Synthesis—The Gateway to Molecular Complexity

The true value of 4-Iodo-2-methoxyaniline hydrochloride lies in its utility as a versatile precursor for high-value compounds, particularly in the synthesis of novel pharmacophores.[8] The carbon-iodine bond is the primary reactive handle for palladium-catalyzed cross-coupling reactions, which are cornerstone technologies in modern drug discovery.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing aryl amines.[8] The reactivity of the C-I bond in 4-Iodo-2-methoxyaniline makes it an excellent substrate for this transformation. The electron-donating methoxy group can influence the electronic properties of the ring, affecting the rates of oxidative addition and reductive elimination.

Conceptual Workflow for Buchwald-Hartwig Amination:

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification r_flask Oven-Dried Schlenk Flask reagents Add 4-Iodo-2-methoxyaniline HCl (1 eq), Amine Coupling Partner (1.2 eq), Base (e.g., NaOtBu, 2.5 eq) r_flask->reagents catalyst Add Pd Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) & Ligand (e.g., XPhos, 2-4 mol%) reagents->catalyst solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) catalyst->solvent degas Degas (Purge with N₂/Ar) solvent->degas heat Heat to 80-110 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool filter Dilute with EtOAc, Filter through Celite cool->filter extract Wash Filtrate with Water & Brine filter->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify final_product N-Aryl-2-methoxyaniline Derivative purify->final_product Isolated Product

Caption: Workflow for a typical Buchwald-Hartwig amination.

Field-Proven Protocol Insights:

  • Choice of Base: The hydrochloride salt must first be neutralized. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often used in excess to both deprotonate the salt and facilitate the catalytic cycle. Weaker bases like K₂CO₃ can be used but may require higher temperatures and longer reaction times.[8]

  • Catalyst/Ligand System: The choice of ligand is critical. For aryl iodides, a variety of phosphine-based ligands are effective. Bulky, electron-rich ligands like XPhos or SPhos often accelerate the rate-limiting reductive elimination step, leading to higher yields and cleaner reactions, especially with sterically hindered amines.[2]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they effectively solubilize the reactants and do not interfere with the catalytic intermediates.[8]

The Suzuki-Miyaura Coupling: Architecting C-C Bonds

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in pharmaceutical manufacturing.[8] 4-Iodo-2-methoxyaniline is an ideal substrate, enabling the facile introduction of diverse aryl or vinyl groups.

Conceptual Workflow for Suzuki-Miyaura Coupling:

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification r_flask Flame-Dried Flask reagents Add 4-Iodo-2-methoxyaniline HCl (1 eq), Boronic Acid/Ester (1.2-1.5 eq), Aqueous Base (e.g., K₂CO₃, 2-3 eq) r_flask->reagents catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) reagents->catalyst solvent Add Solvent System (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O) catalyst->solvent degas Degas (Purge with N₂/Ar) solvent->degas heat Heat to 80-100 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool extract Dilute with EtOAc, Extract with H₂O cool->extract wash Wash Organic Layer with Brine extract->wash dry Dry (MgSO₄), Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Recrystallization or Chromatography concentrate->purify final_product 4-Aryl-2-methoxyaniline Derivative purify->final_product Isolated Product

Caption: Workflow for a typical Suzuki-Miyaura coupling.

Field-Proven Protocol Insights:

  • Choice of Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid for transmetalation.[11] The choice can influence reaction rate and side product formation.

  • Solvent System: A mixture of an organic solvent (toluene, dioxane, DMF) and water is required to dissolve both the organic-soluble aryl iodide and the water-soluble inorganic base.[9] The ratio can be tuned to optimize reaction kinetics.

  • Managing Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by the aqueous base. Using a slight excess of the boronic acid (1.2-1.5 equivalents) and carefully controlling temperature can mitigate this issue.

Section 3: Analytical Control—A Self-Validating System

Robust analytical methods are non-negotiable for ensuring the quality of starting materials and the purity of reaction products. The following protocols are designed to be adaptable starting points for the characterization of 4-Iodo-2-methoxyaniline hydrochloride and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for monitoring reaction progress and assessing final product purity. A reverse-phase method is typically suitable for this class of compounds.

Step-by-Step HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a 100 µg/mL stock solution.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B

      • 17-19 min: 90% B

      • 19-20 min: 90% to 10% B

      • 20-25 min: 10% B (Re-equilibration)

Causality: The C18 column provides excellent hydrophobic retention for the aromatic ring. The formic acid aids in protonating the aniline, ensuring sharp peak shapes. The gradient elution allows for the separation of the relatively polar starting material from potentially more nonpolar coupled products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for confirming the identity and purity of thermally stable, volatile compounds. The free base, 4-Iodo-2-methoxyaniline, is amenable to GC-MS analysis.

Step-by-Step GC-MS Protocol:

  • Instrumentation: A standard GC system coupled to a Mass Spectrometer (e.g., a quadrupole detector).

  • Column: A mid-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Oven Program:

      • Initial Temp: 100 °C, hold for 1 min

      • Ramp: 15 °C/min to 280 °C

      • Hold at 280 °C for 5 min

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-400 m/z

Causality: The HP-5MS column is a robust, general-purpose column suitable for separating a wide range of aromatic compounds. The temperature program ensures the elution of the analyte in a reasonable time frame while separating it from lower-boiling solvents and higher-boiling impurities. The EI mass spectrum will provide a characteristic fragmentation pattern, including a prominent molecular ion peak (M⁺) at m/z = 249 for the free base, which serves as a definitive confirmation of identity.

Section 4: Safety & Handling

As a senior scientist, ensuring a culture of safety is paramount. 4-Iodo-2-methoxyaniline hydrochloride and its parent aniline are classified as hazardous substances.

  • Acute Toxicity: The free base is classified as toxic if swallowed (H301) and may cause an allergic skin reaction (H317).[1] Standard aniline compounds can be absorbed through the skin and may cause effects on the blood, leading to the formation of methemoglobin.

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed and store under an inert atmosphere (e.g., Argon or Nitrogen) in a dark place, as anilines are susceptible to air oxidation.[1] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[1]

Conclusion

4-Iodo-2-methoxyaniline hydrochloride is more than a mere reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its predictable reactivity in cornerstone cross-coupling reactions, combined with a well-defined physicochemical profile, allows the synthetic chemist to design and execute complex synthetic routes with confidence. By understanding the causality behind the protocols for its use and the analytical methods for its validation, researchers can fully leverage its potential to build the molecules that will define the next generation of therapeutics and advanced materials.

References

  • Kravchenko, D. S., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(23), 7233. Available at: [Link]

  • Pharmaffiliates. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Pharmaffiliates. Retrieved February 23, 2026, from [Link]

  • Shin, H. S., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(S1), S198-S203. Available at: [Link]

  • Boron Molecular. (n.d.). 4-Iodo-2-methoxyaniline. Boron Molecular. Retrieved February 23, 2026, from [Link]

  • Chen, J., et al. (2021). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic & Biomolecular Chemistry, 19(3), 573-577. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. RSC. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodoaniline. PubChem. Retrieved February 23, 2026, from [Link]

  • University of Wisconsin, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). 'H-NMR chemical shifts for compounds 1 to 6. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Oregon State University. Retrieved February 23, 2026, from [Link]

  • PubChemLite. (n.d.). 4-iodo-2-methoxyaniline (C7H8INO). PubChemLite. Retrieved February 23, 2026, from [Link]

  • Chemsrc. (n.d.). 2-Iodo-4-methoxyaniline | CAS#:191348-14-8. Chemsrc. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Wikipedia. Retrieved February 23, 2026, from [Link]

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Iodo-4-methoxyphenylamine. PubChem. Retrieved February 23, 2026, from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997–1004. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl. Organic Syntheses. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • da Silva, V. M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(2), 129-134. Available at: [Link]

  • Wikipedia. (n.d.). p-Anisidine. Wikipedia. Retrieved February 23, 2026, from [Link]

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Sources

Foundational

Solubility profile of 4-Iodo-2-methoxyaniline hydrochloride in water vs organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-Iodo-2-methoxyaniline Hydrochloride Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 4-Iodo-2-methoxyaniline...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 4-Iodo-2-methoxyaniline Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 4-Iodo-2-methoxyaniline hydrochloride in both aqueous and common organic solvent systems. As a hydrochloride salt of a primary amine, its solubility is fundamentally governed by the solution's pH, exhibiting high solubility in acidic aqueous media and significantly lower solubility as the pH increases. This behavior is dictated by the equilibrium between the protonated, charged species and the neutral free base. In organic solvents, its solubility is primarily dependent on solvent polarity, with higher solubility observed in polar protic and aprotic solvents compared to non-polar systems. This document outlines the theoretical principles governing this behavior, provides detailed, field-proven experimental protocols for accurate solubility determination, and discusses the practical implications for drug development, from pre-formulation to process chemistry.

Introduction

4-Iodo-2-methoxyaniline hydrochloride is a halogenated aromatic amine derivative.[1][2] Such compounds are frequently utilized as intermediates and building blocks in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of a compound's solubility is a cornerstone of successful drug development. It directly influences critical parameters such as bioavailability, formulation design, purification strategies, and the selection of appropriate reaction media.[3] This guide serves as a foundational resource for researchers and scientists, offering both the theoretical framework and the practical methodologies required to characterize the solubility of 4-Iodo-2-methoxyaniline hydrochloride and similar ionizable molecules.

Core Physicochemical Properties

The solubility behavior of 4-Iodo-2-methoxyaniline hydrochloride is a direct consequence of its molecular structure. The presence of an ionizable amine group, a polar methoxy group, a hydrophobic iodinated benzene ring, and its formulation as a hydrochloride salt are all contributing factors.

PropertyValue / Structure
Chemical Name 4-Iodo-2-methoxyaniline hydrochloride
CAS Number 1820735-43-0[2]
Molecular Formula C₇H₉ClINO
Molecular Weight 285.51 g/mol
Chemical Structure
Parent Free Base 4-Iodo-2-methoxyaniline (CAS: 338454-80-1)[1]

The most critical property governing aqueous solubility is the acid dissociation constant (pKa) of the conjugate acid (the protonated amine). While the specific pKa for this molecule is not readily published, it can be estimated from related structures like 4-methoxyaniline (pKa of 5.34)[4] and 2-iodo-4-methoxyaniline (predicted pKa of 3.14).[5] The presence of the electron-withdrawing iodine atom is expected to lower the pKa relative to unsubstituted anilines, making the amine less basic. This pKa value is the inflection point in the pH-solubility profile.

Aqueous Solubility Profile

The conversion of the sparingly soluble free amine into its hydrochloride salt is a common strategy to enhance aqueous solubility.[6][7] The solubility of 4-Iodo-2-methoxyaniline hydrochloride in water is not a single value but a profile that is critically dependent on pH.

The Role of pH: A Mechanistic View

In an aqueous solution, the hydrochloride salt dissociates, and the protonated amine exists in a pH-dependent equilibrium with its neutral (free base) form. This relationship can be visualized using Le Châtelier's Principle.[8]

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Soluble R-NH₃⁺Cl⁻ (High Solubility) Insoluble R-NH₂ (↓) (Low/Intrinsic Solubility) Soluble->Insoluble Add OH⁻ (Removes H⁺) Insoluble->Soluble Add H⁺ H_ion + H⁺

Caption: pH-dependent equilibrium of 4-Iodo-2-methoxyaniline.

  • In Acidic Conditions (Low pH): An excess of protons (H⁺) in the solution drives the equilibrium to the left, favoring the protonated, cationic form (R-NH₃⁺). This ionic species is highly polar and readily interacts with water molecules, resulting in high solubility.[9]

  • In Basic Conditions (High pH): As the pH increases (addition of OH⁻), protons are neutralized. The equilibrium shifts to the right to replenish the H⁺, causing the deprotonation of the amine. This forms the neutral free base (R-NH₂), which is significantly less polar and has much lower intrinsic solubility, often leading to precipitation.[8][10]

The lowest solubility will be observed at pH values significantly above the pKa of the conjugate acid. Conversely, as the pH drops below the pKa, the solubility increases dramatically.[11]

Experimental Protocol: Equilibrium Aqueous Solubility (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining equilibrium solubility, as it allows the system to reach a true thermodynamic equilibrium.[12][13] This protocol is adapted from World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies.[12]

Objective: To determine the equilibrium solubility of 4-Iodo-2-methoxyaniline hydrochloride across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).[12]

Materials & Equipment:

  • 4-Iodo-2-methoxyaniline hydrochloride

  • Aqueous buffers (pH 1.2, 4.5, 6.8)

  • Orbital shaker with temperature control (e.g., 25 °C or 37 °C)[12]

  • Calibrated pH meter

  • Analytical balance

  • Vials or flasks with screw caps

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis[3][14]

Protocol Workflow:

Caption: Workflow for the Shake-Flask Solubility Method.

Causality and Self-Validation:

  • Why excess solid? To ensure the solution is truly saturated, which is the definition of equilibrium solubility.[13]

  • Why triplicate measurements? To ensure the reproducibility and statistical validity of the results.[12]

  • Why measure pH at the end? The dissolution of an API salt can itself alter the pH of the medium. Recording the final pH is crucial for accurate data interpretation.[13]

  • Why agitate until equilibrium? Kinetic solubility can be misleading. True thermodynamic solubility requires sufficient time for the dissolution and precipitation rates to become equal. Time points (e.g., 24, 48, 72 hours) should be tested to confirm that the concentration has plateaued.[12]

Solubility in Organic Solvents

The solubility in organic solvents is critical for process chemistry, including reaction setup, workup, and purification (e.g., crystallization). Unlike in water, the hydrochloride salt will not exhibit pH-dependent behavior. Instead, its solubility is dictated by the polarity and hydrogen-bonding capability of the solvent.

Theoretical Considerations: "Like Dissolves Like"

4-Iodo-2-methoxyaniline hydrochloride is an ionic salt. For dissolution to occur, the solvent must effectively solvate both the organic cation (R-NH₃⁺) and the chloride anion (Cl⁻). This process must be energetically favorable enough to overcome the crystal lattice energy of the solid salt.

  • The Free Base (R-NH₂): Being a neutral, largely non-polar molecule, the free base is expected to be more soluble in organic solvents, particularly those of low to moderate polarity.[15]

  • The Hydrochloride Salt (R-NH₃⁺Cl⁻): As an ionic compound, it will have very limited solubility in non-polar solvents but will be more soluble in polar solvents that can stabilize the separated ions.

Expected Solubility by Solvent Class

The following table summarizes the expected solubility profile based on fundamental chemical principles. Experimental determination is required for precise quantitative values.

Solvent ClassExample SolventsExpected Solubility of SaltRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group can hydrogen bond with the chloride anion, and the polar nature of the solvent can solvate the organic cation.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents have large dipole moments and high dielectric constants, which can effectively solvate the cation and anion, separating the ion pair.
Halogenated Dichloromethane (DCM)[16]Low to ModerateWhile moderately polar, DCM is a poor hydrogen bond donor, making it less effective at solvating the chloride anion compared to protic solvents.
Ethers Tetrahydrofuran (THF)Very LowEthers are weak Lewis bases and have low polarity, making them poor solvents for ionic salts.
Aromatic Toluene[16]InsolubleNon-polar solvent unable to overcome the crystal lattice energy of the salt.
Aliphatic Hexane, HeptaneInsolubleHighly non-polar solvent, energetically unfavorable for dissolving ionic species.
Experimental Workflow for Organic Solvent Selection

A streamlined screening process can efficiently identify suitable solvents for specific applications like reaction or crystallization.

Caption: Logical workflow for organic solvent screening.

Implications for Drug Development

  • Formulation: The high solubility in acidic aqueous solutions makes 4-Iodo-2-methoxyaniline hydrochloride suitable for oral dosage forms intended to dissolve in the low pH of the stomach. The pH-dependent solubility must be considered, as precipitation in the higher pH of the intestine could impact absorption.[11]

  • Process Chemistry & Purification: The dramatic difference in solubility between the salt and the free base is highly advantageous for purification. The compound can be dissolved in an acidic aqueous medium, washed with an organic solvent to remove non-basic impurities, and then the pure free base can be precipitated by raising the pH.[9]

  • Solvent Selection: For reactions, a polar aprotic solvent like DMF or a polar protic solvent like ethanol might be suitable for dissolving the salt. For crystallization of the free base, a non-polar solvent like toluene or heptane could be used as an anti-solvent.[17][18]

Conclusion

The solubility of 4-Iodo-2-methoxyaniline hydrochloride is a multifaceted property fundamentally linked to its chemical structure as an ionizable aromatic amine salt. Its aqueous solubility is exceptionally sensitive to pH, a characteristic that can be both a challenge and an opportunity in pharmaceutical development. In organic media, its behavior is governed by solvent polarity and the ability to stabilize its ionic components. A systematic and mechanistically informed approach to solubility determination, utilizing robust methods like the shake-flask protocol, is essential for generating the reliable data needed to guide formulation, purification, and overall drug development strategy.

References

  • Annex 4 - World Health Organization (WHO). (2019). WHO Expert Committee on Specifications for Pharmaceutical Preparations. WHO. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Babu, R. J., & Patel, K. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Güttler, M., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

  • Güttler, M., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Scite.ai. [Link]

  • Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica. [Link]

  • Güttler, M., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed. [Link]

  • Güttler, M., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

  • Cole, K. E., et al. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. ResearchGate. [Link]

  • Joshi, D. R., & Adhikari, N. (2019). An overview on Common Organic Solvents and their Toxicity. Journal of Pharmaceutical Research International. [Link]

  • Solvents, D. (2025). Back to basics: types and uses of solvents. DVA Expres. [Link]

  • He, Y., & Li, S. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. [Link]

  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International. [Link]

  • Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. SciSpace. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

  • de Campos, D. P., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. AP Chemistry Notes. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Quora. [Link]

  • He, Y., & Li, S. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. PubMed. [Link]

  • ISSR. (n.d.). Solubility and pH of amines. Institute of Science and Technology. [Link]

  • ChemBK. (2025). 4-methoxyaniline. ChemBK. [Link]

  • S. H. Yalkowsky, et al. (1983). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

  • Boron Molecular. (n.d.). 4-Iodo-2-methoxyaniline. Boron Molecular. [Link]

Sources

Exploratory

Literature review of 4-Iodo-2-methoxyaniline hydrochloride as a pharmaceutical intermediate

The following is an in-depth technical guide and literature review of 4-Iodo-2-methoxyaniline hydrochloride , designed for researchers and drug development professionals. Part 1: Executive Summary & Chemical Profile 4-Io...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and literature review of 4-Iodo-2-methoxyaniline hydrochloride , designed for researchers and drug development professionals.

Part 1: Executive Summary & Chemical Profile

4-Iodo-2-methoxyaniline hydrochloride (CAS: 338454-80-1 for the salt; 63478-30-6 for free base) represents a high-value "chemical scaffold" in medicinal chemistry. Unlike simple anilines, this compound possesses three distinct functional handles—a primary amine, an electron-donating methoxy group, and a reactive iodine atom—making it a linchpin in divergent synthesis .

Its primary utility lies in the development of Kinase Inhibitors (specifically p38 MAPK and EGFR inhibitors) and G-Protein Coupled Receptor (GPCR) modulators. The iodine atom at the para-position serves as an excellent leaving group for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Mizoroki-Heck, Buchwald-Hartwig), allowing researchers to attach complex pharmacophores to the aniline core while retaining the ortho-methoxy group to modulate solubility and metabolic stability.

Chemical Identity Table[1]
PropertyData
Chemical Name 4-Iodo-2-methoxyaniline hydrochloride
Synonyms 4-iodo-o-anisidine HCl; 2-Methoxy-4-iodoaniline hydrochloride
CAS Number 338454-80-1 (HCl salt) / 63478-30-6 (Free base)
Molecular Formula C

H

INO

HCl
Molecular Weight 285.51 g/mol (Salt); 249.05 g/mol (Base)
Structural Features Para-iodo (reactive handle), Ortho-methoxy (H-bond acceptor), Primary Amine (nucleophile)
Physical State Off-white to grey/brown crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (improved by salt form)

Part 2: Synthetic Methodology (The "Make")

The synthesis of 4-Iodo-2-methoxyaniline hydrochloride requires precise regiocontrol to ensure iodination occurs at the para-position relative to the amino group, rather than the ortho-position (which is blocked by the methoxy group but still electronically active).

Core Synthesis Protocol

The most robust industrial route involves the electrophilic iodination of o-anisidine (2-methoxyaniline).

Step-by-Step Procedure
  • Starting Material: Charge a reactor with o-anisidine (1.0 eq) dissolved in glacial acetic acid or DMF.

  • Iodination: Slowly add Iodine Monochloride (ICl) (1.05 eq) or N-Iodosuccinimide (NIS) at 0–5°C.

    • Mechanism:[1][2] The amino group activates the ring. The methoxy group directs ortho/para. Since one ortho position is occupied by the methoxy and the other is sterically hindered, the para position is highly favored.

  • Quenching: Quench the reaction with aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to remove unreacted iodine species.
  • Extraction: Basify with NaHCO

    
     and extract the free base into ethyl acetate.
    
  • Salt Formation: Dissolve the crude oil in diethyl ether or 1,4-dioxane. Bubble dry HCl gas or add 4M HCl in dioxane at 0°C.

  • Isolation: Filter the precipitating hydrochloride salt. Wash with cold ether to remove regioisomers (e.g., 6-iodo isomer).

Synthesis Flow Diagram

Synthesis Start o-Anisidine (2-Methoxyaniline) Inter Intermediate Complex (Sigma Complex) Start->Inter Electrophilic Substitution Reagent Iodine Source (ICl or NIS) Solvent: AcOH Reagent->Inter ProductBase 4-Iodo-2-methoxyaniline (Free Base) Inter->ProductBase Quench & Workup Final 4-Iodo-2-methoxyaniline Hydrochloride ProductBase->Final Salt Formation SaltStep HCl in Dioxane SaltStep->Final

Figure 1: Regioselective synthesis of 4-Iodo-2-methoxyaniline HCl from o-anisidine.

Part 3: Pharmaceutical Applications (The "Use")

This intermediate is not merely a precursor; it is a branching point in drug discovery. The iodine atom allows for the attachment of diverse "tails" (solubilizing groups) or "heads" (kinase binding motifs).

p38 MAPK Inhibitors (e.g., BIRB 796 Analogs)

Research into p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors for anti-inflammatory therapy often utilizes this intermediate.

  • Mechanism: The aniline nitrogen forms the core urea linkage found in many kinase inhibitors.

  • Reaction: The 4-iodo group is used in a Suzuki coupling to attach a pyridine or pyrazole ring, extending the molecule into the kinase's hydrophobic pocket.

  • Case Study: Synthesis of analogs to BIRB 796 (Doramapimod). The 4-iodo-2-methoxyaniline is coupled with an isocyanate to form a urea, and the iodine is subsequently substituted with a heteroaryl group via cross-coupling [1].

EGFR Inhibitor Development (Osimertinib Analogs)

While commercial Osimertinib uses a fluoro-analog, the iodo-analog is critical in the discovery phase (SAR studies).

  • Utility: The iodine allows researchers to test bulky substituents at the 4-position that are impossible to introduce via nucleophilic substitution on a fluoro-arene.

  • Pathway:

    • Buchwald-Hartwig Amination: Coupling 4-iodo-2-methoxyaniline with a chloropyrimidine.

    • Heck Reaction: Reacting the iodine with acrylates to form cinnamic acid derivatives, mimicking the "Michael Acceptor" tail of covalent inhibitors [2].

GPR17 Modulators

Recent patents (e.g., WO2024104462) cite the use of substituted 4-iodo-2-methoxyanilines in synthesizing modulators for GPR17, a target for neurodegenerative diseases like multiple sclerosis. The iodine serves as a handle to attach fluorinated alkyl groups or biaryl systems [3].

Drug Discovery Workflow Diagram

DrugDiscovery Core 4-Iodo-2-methoxyaniline HCl (The Scaffold) Suzuki Suzuki-Miyaura Coupling (Boronic Acids) Core->Suzuki Pd(PPh3)4 / Base Heck Mizoroki-Heck Reaction (Acrylates/Alkenes) Core->Heck Pd(OAc)2 / Ligand Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Pd2(dba)3 / BINAP Biaryl Biaryl Kinase Inhibitors (e.g., p38 MAPK) Suzuki->Biaryl Cinnamic Cinnamic Amides (Covalent Warheads) Heck->Cinnamic Hetero N-Aryl Pyrimidines (EGFR Scaffolds) Buchwald->Hetero

Figure 2: Divergent synthetic applications of the intermediate in medicinal chemistry.

Part 4: Quality Control & Handling

Impurity Profile

When sourcing or synthesizing this intermediate, three specific impurities must be monitored by HPLC/LC-MS:

  • 2-Iodo-6-methoxyaniline: The ortho isomer. Hard to separate; requires recrystallization of the HCl salt.

  • 2,4-Diiodo-6-methoxyaniline: Over-iodinated byproduct. Avoided by controlling stoichiometry (1.05 eq of ICl).

  • o-Anisidine: Unreacted starting material (genotoxic impurity). Must be <0.1%.

Stability[5]
  • Light Sensitivity: The C-I bond is photosensitive. The compound turns purple/brown upon exposure to light due to iodine liberation. Storage: Amber vials, under argon, at -20°C.

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store with desiccants.

References

  • Google Patents.WO2024104462A1 - Gpr17 modulators and uses thereof.

Sources

Foundational

Difference between 4-Iodo-2-methoxyaniline free base and hydrochloride salt forms

An In-Depth Technical Guide to 4-Iodo-2-methoxyaniline: A Comparative Analysis of the Free Base and Hydrochloride Salt Forms Abstract 4-Iodo-2-methoxyaniline is a key substituted aniline intermediate utilized in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Iodo-2-methoxyaniline: A Comparative Analysis of the Free Base and Hydrochloride Salt Forms

Abstract

4-Iodo-2-methoxyaniline is a key substituted aniline intermediate utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. It is commercially available in two primary forms: the free base and the hydrochloride salt. The selection between these forms is not a trivial matter of preference but a critical decision dictated by the specific application, impacting everything from reaction feasibility and yield to product stability and formulation. This technical guide provides an in-depth analysis of the fundamental chemical, physical, and spectroscopic differences between 4-Iodo-2-methoxyaniline free base and its hydrochloride salt. It offers field-proven insights and detailed protocols for researchers, scientists, and drug development professionals to enable informed selection, handling, and interconversion of these two essential chemical entities.

The Fundamental Distinction: Structure and Physicochemical Properties

The core difference between the free base and the hydrochloride salt lies in the chemical state of the amine functional group. The free base possesses a neutral amino group (-NH₂) with a lone pair of electrons, rendering it nucleophilic and basic. The hydrochloride salt is formed by the acid-base reaction of this lone pair with hydrochloric acid (HCl), resulting in a protonated ammonium cation (-NH₃⁺) and a chloride anion (Cl⁻).[1][2] This seemingly simple protonation event profoundly alters the molecule's properties.

Figure 1: Acid-base equilibrium between the free base and hydrochloride salt forms.

Comparative Physicochemical Data

The conversion from a neutral organic molecule to an ionic salt introduces significant changes in physical properties, which are critical for experimental design and material handling.

Property4-Iodo-2-methoxyaniline (Free Base)4-Iodo-2-methoxyaniline (Hydrochloride Salt)Causality and Scientific Insight
Molecular Formula C₇H₈INOC₇H₈INO·HClThe salt form incorporates one molecule of HCl.
Molecular Weight 249.05 g/mol [3][4]285.51 g/mol The addition of HCl (36.46 g/mol ) increases the molecular weight.
Appearance Brown to dark brown solid or crystalline powder.[5]Typically a more crystalline, off-white to tan solid.Ionic compounds form well-defined crystal lattices. Color may be purer due to increased stability.
Melting Point Lower; variable based on purity.Significantly higher.The ionic bonds in the salt's crystal lattice require more energy to overcome than the intermolecular forces (van der Waals, H-bonding) in the free base.
Solubility Soluble in organic solvents (e.g., CH₂Cl₂, EtOAc, THF, MeOH).[6] Poorly soluble in water.[6][7]Soluble in polar protic solvents like water and alcohols.[1][8] Sparingly soluble in nonpolar organic solvents (e.g., hexanes, ether).[9]"Like dissolves like." The ionic salt is highly polar and readily solvated by polar water molecules. The neutral free base is less polar and prefers organic solvents. This is a primary reason for salt formation in pharmaceuticals to achieve aqueous solubility.[8]
Basicity (pKa) Weakly basic. The methoxy group is electron-donating, but the aromatic ring delocalizes the lone pair, reducing basicity compared to aliphatic amines.[10][11]Acidic in solution due to the presence of the protonated amine, which can donate a proton.The free base is a proton acceptor. The conjugate acid (the ammonium salt) is a proton donor.
Odor May have a faint, characteristic amine-like odor.Generally odorless.[2]The volatile free amine is responsible for the odor. Converting it to a non-volatile salt reduces or eliminates the smell.[8]
Stability, Handling, and Storage

Trustworthiness through Stability: The choice between forms is often a matter of ensuring the chemical's integrity from storage to application.

  • Free Base: Aromatic amines are notoriously susceptible to aerial oxidation and photodegradation. The nitrogen's lone pair is a reactive site that can be easily oxidized, leading to the formation of colored impurities and decomposition products.[12] Therefore, the free base requires stringent storage conditions: in a dark place, under an inert atmosphere (e.g., Argon or Nitrogen), and often refrigerated or frozen (-20°C) to minimize degradation.[3][13]

  • Hydrochloride Salt: The salt form offers significantly enhanced stability.[14] By protonating the nitrogen, the reactive lone pair is effectively "tied up" in a bond with hydrogen, making it unavailable for oxidative side reactions.[12] This makes the hydrochloride salt more robust for long-term storage and easier to handle under standard laboratory conditions without the absolute need for an inert atmosphere, although protection from moisture is advisable. This improved stability is a key advantage in pharmaceutical development, where long shelf-life is critical.[8]

Analytical and Spectroscopic Differentiation

Distinguishing between the free base and its salt is straightforward using standard analytical techniques. Each method provides a unique fingerprint based on the state of the amine group.

Infrared (IR) Spectroscopy

IR spectroscopy offers a clear and rapid method for differentiation.

  • Free Base: As a primary amine, the free base will exhibit two distinct, sharp to medium peaks in the region of 3300-3500 cm⁻¹ .[15][16] These correspond to the asymmetric and symmetric N-H stretching vibrations.

  • Hydrochloride Salt: The spectrum of the salt is dramatically different. The sharp N-H stretches are replaced by a very broad and strong absorption band, often spanning 2200-3200 cm⁻¹ .[1] This is the characteristic N-H⁺ stretching envelope of an ammonium salt. Additionally, N-H⁺ bending vibrations appear in the 1500-1625 cm⁻¹ region.[1]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides definitive structural confirmation.

  • Free Base: The two N-H₂ protons typically appear as a broad, exchangeable singlet in the aromatic amine region (often 3-5 ppm). This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a classic confirmatory test.[16][17]

  • Hydrochloride Salt: The three N-H₃⁺ protons are more deshielded due to the positive charge and will appear further downfield as a broad singlet. The chemical shift is highly dependent on the solvent and concentration.[18] This peak will also exchange with D₂O. The aromatic and methoxy proton signals will also show slight shifts in their positions compared to the free base due to the change in the electronic nature of the amine substituent.

Practical Application: A Guide to Selection and Interconversion

The decision to use the free base or the hydrochloride salt is driven entirely by the experimental context.

Sources

Exploratory

CAS registry number and IUPAC nomenclature for 4-Iodo-2-methoxyaniline hydrochloride

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 4-Iodo-2-methoxyaniline hydrochloride . Executive Summary 4-Iodo-2-methoxyaniline hydrochloride (CAS: 182073...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 4-Iodo-2-methoxyaniline hydrochloride .

Executive Summary

4-Iodo-2-methoxyaniline hydrochloride (CAS: 1820735-43-0) is a high-value aryl halide intermediate used extensively in the discovery of small molecule therapeutics. Structurally, it functions as a trifunctional scaffold: the iodine atom at the C4 position serves as an excellent electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig); the primary amine at C1 acts as a nucleophile for amide coupling or heterocycle formation; and the methoxy group at C2 provides critical electronic donation and steric positioning often required for kinase hinge binding or G-protein coupled receptor (GPCR) modulation [1, 2].

Chemical Identity & Nomenclature

Precise identification is critical due to the existence of regioisomers (e.g., 2-iodo-4-methoxyaniline).

Property Data
IUPAC Name 4-Iodo-2-methoxyaniline hydrochloride
Systematic Name Benzenamine, 4-iodo-2-methoxy-, hydrochloride (1:1)
Common Synonyms 4-Iodo-o-anisidine HCl; 2-Methoxy-4-iodoaniline HCl
CAS Number (Salt) 1820735-43-0
CAS Number (Free Base) 338454-80-1
Molecular Formula C₇H₈INO · HCl
Molecular Weight 285.51 g/mol (Salt); 249.05 g/mol (Free Base)
SMILES (Free Base) COC1=C(N)C=CC(I)=C1
Appearance Off-white to grey/brown crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in DCM

Synthesis & Manufacturing Protocol

The synthesis of 4-iodo-2-methoxyaniline hydrochloride relies on the regioselective electrophilic aromatic substitution of 2-methoxyaniline (o-anisidine). The amino group (


) is a stronger activating group than methoxy (

), directing the incoming electrophile (

) primarily to the para position relative to itself (C4) [3].
Reaction Workflow (Graphviz)

SynthesisWorkflow cluster_conditions Critical Parameters Start 2-Methoxyaniline (o-Anisidine) Intermediate Reaction Mixture (DMF, 0°C to RT) Start->Intermediate Dissolve Reagent N-Iodosuccinimide (NIS) (1.05 eq) Reagent->Intermediate Electrophilic Iodination Quench Quench: Na2S2O3 (aq) Intermediate->Quench 2-4 Hours FreeBase Free Base: 4-Iodo-2-methoxyaniline Quench->FreeBase Extraction (EtOAc) SaltStep Salt Formation: 4M HCl in Dioxane FreeBase->SaltStep Redissolve Product Final Product: HCl Salt SaltStep->Product Precipitation Regioselectivity: >95% Para Regioselectivity: >95% Para Temp: < 25°C (Avoid oxidation) Temp: < 25°C (Avoid oxidation)

Figure 1: Step-wise synthetic workflow for the production of 4-Iodo-2-methoxyaniline HCl.

Detailed Experimental Procedure

Step 1: Iodination (Free Base Formation)

  • Setup: Charge a round-bottom flask with 2-methoxyaniline (1.0 eq) and anhydrous DMF (5-10 volumes). Cool the solution to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Addition: Dissolve N-Iodosuccinimide (NIS) (1.05 eq) in DMF and add dropwise to the aniline solution. Note: NIS is preferred over elemental iodine (

    
    ) for cleaner regioselectivity and easier workup.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by LC-MS or TLC (Hexane:EtOAc 3:1). The product (

    
    ) should appear as the starting material is consumed.
    
  • Workup: Pour the reaction mixture into ice-water containing 5% Sodium Thiosulfate (

    
    ) to quench any unreacted iodine species (prevents oxidative degradation).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield the crude dark oil/solid.

Step 2: Salt Formation (Hydrochloride)

  • Dissolution: Dissolve the crude free base in a minimal amount of dry Ethyl Acetate or Ethanol .

  • Acidification: Cool to 0°C. Slowly add 4M HCl in Dioxane (1.2 eq) with vigorous stirring.

  • Precipitation: The hydrochloride salt will precipitate immediately as an off-white to grey solid.

  • Isolation: Filter the solid, wash with cold diethyl ether (to remove colored impurities), and dry under vacuum.

Analytical Characterization

To ensure the integrity of the scaffold for drug development, the following spectral signatures must be verified.

Method Expected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 7.2–7.3 (d, 1H): Proton at C5 (ortho to I, meta to OMe).δ 7.0–7.1 (s, 1H): Proton at C3 (ortho to I, ortho to OMe).δ 6.8–6.9 (d, 1H): Proton at C6 (ortho to NH₂).δ 3.8 (s, 3H): Methoxy group (

).Broad Singlet: Ammonium protons (

).
LC-MS [M+H]⁺ = 250.0 (matches free base mass). Chlorine isotope pattern absent in positive mode unless adduct forms.
Regiochemistry Check NOESY correlation between

and the aromatic proton at C3 confirms the 2-methoxy position relative to the iodine at C4.

Applications in Medicinal Chemistry

This compound is a "privileged structure" in kinase inhibitor design. The iodine atom allows for the modular attachment of "tail" regions that extend into the solvent-exposed area of the ATP-binding pocket, while the aminopyrimidine or aminoquinazoline core (formed via the amine) binds to the hinge region [4].

Strategic Utility Map (Graphviz)

Applications Core 4-Iodo-2-methoxyaniline HCl (Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Core->Suzuki C-I Bond Activation Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald C-I or NH2 Reactivity Cyclization Heterocycle Formation (e.g., Quinazolines) Core->Cyclization NH2 Nucleophile Imaging PET/SPECT Tracers (Radioiodination Precursor) Core->Imaging Isotope Exchange Kinase Kinase Inhibitors (EGFR, BTK, JAK) Suzuki->Kinase Biaryl formation GPCR GPCR Modulators (GPR17, 5-HT) Buchwald->GPCR Amination

Figure 2: Medicinal chemistry utility map demonstrating the divergent synthesis pathways.

Handling & Stability (Safety)

  • Light Sensitivity: Aryl iodides are inherently light-sensitive. The C-I bond can undergo homolytic cleavage under UV light, leading to iodine liberation (browning of the solid). Store in amber vials.

  • Oxidation: Aniline salts are more stable than free bases, but prolonged exposure to air can lead to oxidation (N-oxide formation or polymerization). Store under nitrogen/argon at -20°C for long-term retention.

  • Toxicity: Treat as a potent toxicant. Halogenated anilines often exhibit higher toxicity and potential mutagenicity compared to simple anilines. Use full PPE and a fume hood.

References

  • PubChem. (2025). Compound Summary: 4-iodo-2-methoxyaniline.[1][2] National Library of Medicine. Link

  • BenchChem. (2025).[3] Synthesis and Applications of Iodo-Anilines in Drug Discovery. BenchChem Technical Library. Link

  • Castanet, A. S., et al. (2002).[4][5] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048. Link

  • Google Patents. (2024). WO2024104462A1 - Gpr17 modulators and uses thereof. Link

Sources

Protocols & Analytical Methods

Method

Solvent selection guide for reactions involving 4-Iodo-2-methoxyaniline hydrochloride

Application Note: Solvent Selection & Handling Guide for 4-Iodo-2-methoxyaniline Hydrochloride Executive Summary 4-Iodo-2-methoxyaniline hydrochloride (CAS 338454-80-1, HCl salt) is a high-value pharmacophore used in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Handling Guide for 4-Iodo-2-methoxyaniline Hydrochloride

Executive Summary

4-Iodo-2-methoxyaniline hydrochloride (CAS 338454-80-1, HCl salt) is a high-value pharmacophore used in the synthesis of kinase inhibitors and biaryl systems. Its dual functionality—an electrophilic aryl iodide and a nucleophilic aniline—makes it a versatile building block.[1] However, the hydrochloride salt form introduces specific solubility and reactivity challenges often overlooked in standard protocols.[2]

This guide addresses the critical "Salt-to-Base" transition required for most organometallic and nucleophilic reactions.[1] We provide validated solvent systems for Suzuki-Miyaura cross-coupling , Amide coupling , and Free-basing protocols , emphasizing Green Chemistry principles (2-MeTHF, CPME) over traditional hazardous solvents (DCM, DMF).[2]

Physicochemical Profile & Solubility

The hydrochloride salt significantly alters the solubility profile compared to the free base. Understanding this dichotomy is the first step in successful reaction design.

Table 1: Solubility Profile of 4-Iodo-2-methoxyaniline (Salt vs. Free Base)

Solvent ClassRepresentative SolventHCl Salt SolubilityFree Base SolubilityApplication Note
Polar Protic WaterHigh (>50 mg/mL)Low (<1 mg/mL)Ideal for biphasic neutralization.[1]
Polar Protic Methanol / EthanolHigh HighGood for recrystallization; avoid in anhydrous couplings.[1]
Polar Aprotic DMSO / DMFHigh HighUniversal solvent, but difficult to remove (high boiling point).[2][1]
Polar Aprotic AcetonitrileModerateHighGood compromise for SNAr or amide couplings.[1]
Ethers THF / 2-MeTHFLow / InsolubleHigh Preferred for organometallic chemistry (Suzuki/Buchwald).[1]
Chlorinated DCM / ChloroformLowHigh Standard for amide coupling, but discouraged (Green Chem).[2][1]
Hydrocarbons Toluene / HeptaneInsoluble ModerateAntisolvent for salt precipitation.[1]

Decision Logic: The "Salt Switch"

The most common failure mode in reactions involving this compound is attempting metal-catalyzed coupling directly on the salt without adjusting base stoichiometry or solvent polarity.

SolventSelection Start Starting Material: 4-Iodo-2-methoxyaniline HCl Goal Target Reaction Start->Goal Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Goal->Suzuki Amide Amide/Urea Formation (Nucleophilic Attack) Goal->Amide PathA Route A: In-Situ Neutralization Solvent: DMF, DMSO, or MeOH/H2O Suzuki->PathA Quick Screen PathB Route B: Pre-Freebasing (Recommended) Solvent: 2-MeTHF or EtOAc Suzuki->PathB High Yield / Robust Amide->PathA Standard (DIPEA/TEA) Action1 Add Extra Base (2.5 - 3.0 equiv) Risk: Catalyst Poisoning by Cl- PathA->Action1 Action2 Partition (aq. NaHCO3 / Organic) Isolate Free Base PathB->Action2 Result Proceed to Reaction Action1->Result Action2->Result

Figure 1: Decision tree for handling the hydrochloride salt depending on the downstream chemistry.

Detailed Protocols

Protocol A: Green Free-Basing (The "Switch")

Objective: Convert the stable HCl salt into the reactive free base using a sustainable solvent (2-MeTHF) to enable organometallic coupling.

  • Suspension: Charge 4-Iodo-2-methoxyaniline HCl (10.0 g, 35.0 mmol) into a reactor.

  • Solvent Addition: Add 2-Methyltetrahydrofuran (2-MeTHF) (100 mL, 10 V). The solid will likely remain suspended.[1]

  • Neutralization: Add saturated aqueous NaHCO₃ (50 mL) or 1M NaOH (40 mL).

  • Agitation: Stir vigorously at 25°C for 30 minutes. The solid should dissolve as it converts to the lipophilic free base.

  • Separation: Stop stirring. Allow layers to separate.[1] The product is in the upper (organic) layer.

  • Drying: Wash the organic layer with brine (20 mL). Dry over MgSO₄ or via azeotropic distillation (2-MeTHF forms a favorable azeotrope with water).[1]

  • Output: A solution of the free base in 2-MeTHF, ready for direct use in Suzuki coupling (no solvent swap needed).

Protocol B: Optimized Suzuki-Miyaura Coupling

Context: Coupling the aryl iodide with a boronic acid.[1][3] Challenge: The HCl salt is acidic.[1] If used directly, it can protonate the boronate species or poison Pd catalysts.[2]

  • Substrate: 4-Iodo-2-methoxyaniline (Free base solution from Protocol A).

  • Coupling Partner: Phenylboronic acid (1.2 equiv).[1]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (2 mol%) or Pd(OAc)₂/XPhos.[1]

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv).[1]

  • Solvent System: 2-MeTHF : Water (4:1 ratio).[1]

  • Temperature: 60–80°C.[1]

Why this works:

  • 2-MeTHF coordinates well with Pd, stabilizing the catalytic cycle.[2][1]

  • Biphasic system dissolves the inorganic base (K₂CO₃) while the organic phase hosts the reagents.

  • Iodine Selectivity: The iodine at C4 is highly reactive; the methoxy group at C2 provides steric influence but does not deactivate the C4 position significantly.

Protocol C: Amide Coupling (Direct Use of Salt)

Context: Reacting the aniline amine with a carboxylic acid.[1] Advantage:[2][1][4] You do not need to isolate the free base beforehand.[1]

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF or Acetonitrile .

  • Activation: Add DIPEA (1.0 equiv) and stir for 5 mins.

  • Addition: Add 4-Iodo-2-methoxyaniline HCl (1.0 equiv).

  • Liberation: Immediately add DIPEA (2.5 equiv) .

    • Note: The first 1.0 equiv of DIPEA neutralizes the HCl salt. The remaining 1.5 equiv drives the reaction.

  • Reaction: Stir at RT for 2–12 hours.

Green Chemistry Solvent Selection Guide

Replacing hazardous solvents reduces Process Mass Intensity (PMI) and regulatory burden.[1]

Traditional SolventRecommended Green Replacement Rationale for 4-Iodo-2-methoxyaniline
Dichloromethane (DCM) Ethyl Acetate (EtOAc) or 2-MeTHF DCM poses high environmental risk.[1] 2-MeTHF offers better water separation during workup.[1]
DMF / NMP CPME (Cyclopentyl methyl ether) or Acetonitrile For amide couplings, Acetonitrile is easier to remove.[2][1] CPME resists peroxide formation better than THF.
1,4-Dioxane 2-MeTHF or t-Amyl Alcohol Dioxane is a genotoxic impurity. 2-MeTHF supports the high temps needed for Suzuki coupling.[1]
Diethyl Ether TBME (tert-Butyl methyl ether) TBME has lower volatility and peroxide risk, good for precipitating the HCl salt if needed.[2]

Troubleshooting & Critical Parameters

  • Issue: Low Yield in Suzuki Coupling.

    • Root Cause:[2][1][5][6] Used the HCl salt directly with only 2.0 equiv of base.[1] The HCl consumed 1.0 equiv, leaving only 1.0 equiv for the reaction (insufficient for the boron activation).[2]

    • Fix: Increase base to 3.0–3.5 equiv OR use Protocol A (Free-basing) first.[1]

  • Issue: Black Precipitate (Palladium Black). [2]

    • Root Cause:[2][1][5][6] The free amine can coordinate to Pd, potentially deactivating it if the phosphine ligand is weak.[2]

    • Fix: Use strong chelating ligands (dppf, XPhos) or Buchwald precatalysts (e.g., XPhos Pd G2).[2][1]

  • Issue: Material Oiling Out.

    • Root Cause:[2][1][5][6] The free base is an oil/low-melting solid.[1]

    • Fix: Keep it in solution (2-MeTHF) rather than isolating to dryness.[1] If a solid is required, reform the HCl salt by adding HCl in IPA/Dioxane.[2]

References

  • Organic Syntheses. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling. Org.[1][7][8] Synth. Retrieved from [Link] (General protocols for aniline couplings).[1]

  • ACS Green Chemistry Institute. (2023).[1] Solvent Selection Guide. Retrieved from [Link][2]

  • Miyaura, N., & Suzuki, A. (1995).[2][1][9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational Suzuki coupling mechanics).[1]

Sources

Application

Application Notes and Protocols for Catalytic Cycle Mechanisms in Substitution Reactions of 4-Iodo-2-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Iodo-2-methoxyaniline and its derivatives are valuable building blocks in the synthesis of complex organic molecules, particularly in the pha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-methoxyaniline and its derivatives are valuable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The presence of three distinct functional groups—an iodo group, a methoxy group, and an amino group—offers a versatile platform for a variety of chemical transformations. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of such aryl iodides, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.[1][2]

This technical guide provides an in-depth analysis of the catalytic cycle mechanisms for substitution reactions of 4-iodo-2-methoxyaniline hydrochloride, focusing on three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. We will explore the mechanistic nuances, provide detailed experimental protocols, and offer field-proven insights to facilitate the successful application of these methodologies in a research and development setting.

The Substrate: 4-Iodo-2-methoxyaniline Hydrochloride

The substrate, 4-iodo-2-methoxyaniline hydrochloride, presents several key features that influence its reactivity in palladium-catalyzed cross-coupling reactions:

  • The Iodo Group: The carbon-iodine bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl), making it an excellent leaving group for oxidative addition to a Pd(0) center, which is the initial step in most cross-coupling catalytic cycles.[3]

  • The Amino and Methoxy Groups: Both the amino and methoxy groups are electron-donating, which can influence the electron density of the aromatic ring and the reactivity of the C-I bond.

  • The ortho-Methoxy Group: The methoxy group at the ortho position to the amino group introduces steric hindrance, which can impact the choice of ligands and reaction conditions.

  • The Hydrochloride Salt: The aniline is in its hydrochloride salt form, meaning the amino group is protonated. This necessitates the use of a base in the reaction mixture to neutralize the salt and generate the free aniline for subsequent steps in the catalytic cycle.

I. The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound.[4][5] For 4-iodo-2-methoxyaniline hydrochloride, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position.

A. Catalytic Cycle Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Ar-I Bond Cleavage)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Ar [label="Ar-Pd(II)-I(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Ar_R [label="Ar-Pd(II)-R(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination\n(C-C Bond Formation)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-R (Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-I", color="#4285F4"]; OxAdd -> PdII_Ar [color="#4285F4"]; PdII_Ar -> Transmetalation [label="R-B(OH)₂\nBase", color="#EA4335"]; Transmetalation -> PdII_Ar_R [color="#EA4335"]; PdII_Ar_R -> RedElim [color="#FBBC05"]; RedElim -> Product [color="#34A853"]; RedElim -> Pd0 [label="Regeneration", style=dashed, color="#5F6368"];

// Graph Attributes {rank=same; Pd0; Product;} caption [label="Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.", shape=plaintext, fontsize=10]; } .

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

  • Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, undergoes oxidative addition into the carbon-iodine bond of 4-iodo-2-methoxyaniline. This step forms a Pd(II) intermediate. The high reactivity of the C-I bond facilitates this initial and often rate-determining step.[4]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the iodide. The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

B. Application Protocol: Suzuki-Miyaura Coupling of 4-Iodo-2-methoxyaniline Hydrochloride with Phenylboronic Acid

Materials:

  • 4-Iodo-2-methoxyaniline hydrochloride (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask, add 4-iodo-2-methoxyaniline hydrochloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL) under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add the remaining 1,4-dioxane (3 mL) and water (1 mL) to the reaction mixture.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-phenyl-2-methoxyaniline.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A base is required to neutralize the hydrochloride salt of the starting material and to activate the boronic acid for transmetalation. Potassium carbonate is a moderately strong base suitable for this purpose.

  • Ligand (SPhos): Bulky and electron-rich phosphine ligands like SPhos are often effective for Suzuki couplings, especially with sterically hindered substrates. They promote both oxidative addition and reductive elimination.[6]

  • Solvent System (Dioxane/Water): The mixed solvent system helps to dissolve both the organic and inorganic reagents. Water can also play a beneficial role in the transmetalation step.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen and can be deactivated through oxidation.[7]

II. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of an aryl halide with an amine.[1] In the context of 4-iodo-2-methoxyaniline hydrochloride, this reaction can be used to introduce a variety of secondary or primary amines at the 4-position.

A. Catalytic Cycle Mechanism

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][8]

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Ar [label="Ar-Pd(II)-I(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine Coordination\n& Deprotonation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Amido [label="₂", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination\n(C-N Bond Formation)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-NR₂ (Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-I", color="#4285F4"]; OxAdd -> PdII_Ar [color="#4285F4"]; PdII_Ar -> AmineCoord [label="R₂NH\nBase", color="#EA4335"]; AmineCoord -> PdII_Amido [color="#EA4335"]; PdII_Amido -> RedElim [color="#FBBC05"]; RedElim -> Product [color="#34A853"]; RedElim -> Pd0 [label="Regeneration", style=dashed, color="#5F6368"];

// Graph Attributes {rank=same; Pd0; Product;} caption [label="Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.", shape=plaintext, fontsize=10]; } .

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

  • Oxidative Addition: Similar to the Suzuki coupling, the reaction initiates with the oxidative addition of the aryl iodide to the Pd(0) catalyst.[1]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[9]

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[1]

B. Application Protocol: Buchwald-Hartwig Amination of 4-Iodo-2-methoxyaniline Hydrochloride with Morpholine

Materials:

  • 4-Iodo-2-methoxyaniline hydrochloride (1.0 mmol)

  • Morpholine (1.2 mmol)

  • XPhos Pd G3 (a pre-catalyst, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

  • Nitrogen or Argon gas

  • Glovebox (recommended)

  • Sealed reaction vial

Procedure:

  • Inside a glovebox, add 4-iodo-2-methoxyaniline hydrochloride (1.0 mmol), XPhos Pd G3 (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vial.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Add morpholine (1.2 mmol) to the reaction mixture.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Base (NaOtBu): A strong, non-nucleophilic base is essential for deprotonating the amine in the catalytic cycle.[9] Sodium tert-butoxide is a common choice for Buchwald-Hartwig aminations.

  • Pre-catalyst (XPhos Pd G3): Using a pre-catalyst often leads to more reliable and reproducible results as it efficiently generates the active Pd(0) species in situ.[9]

  • Ligand (XPhos): XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for a wide range of Buchwald-Hartwig aminations, including those with challenging substrates.[6]

  • Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene are typically used to avoid side reactions.

  • Glovebox: Due to the air and moisture sensitivity of the catalyst, ligand, and strong base, performing the initial setup in a glovebox is highly recommended to ensure high yields.[10]

III. The Heck Reaction: Olefin Functionalization

The Heck reaction provides a method for the C-C bond formation between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[11] For 4-iodo-2-methoxyaniline, this reaction can be employed to introduce a vinyl group at the 4-position.

A. Catalytic Cycle Mechanism

The Heck reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle.[3]

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Ar [label="Ar-Pd(II)-I(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkeneCoord [label="Alkene Coordination\n& Migratory Insertion", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Alkyl [label="R-CH₂-CH(Ar)-Pd(II)-I(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; BetaHydride [label="β-Hydride Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-CH=CH-R (Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; BaseRegen [label="Base-assisted\nRegeneration", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-I", color="#4285F4"]; OxAdd -> PdII_Ar [color="#4285F4"]; PdII_Ar -> AlkeneCoord [label="Alkene", color="#EA4335"]; AlkeneCoord -> PdII_Alkyl [color="#EA4335"]; PdII_Alkyl -> BetaHydride [color="#FBBC05"]; BetaHydride -> Product [color="#34A853"]; BetaHydride -> BaseRegen [label="[H-Pd(II)-I(L)₂]", color="#5F6368"]; BaseRegen -> Pd0 [label="Base", style=dashed, color="#5F6368"];

// Graph Attributes {rank=same; Pd0; Product;} caption [label="Figure 3: Catalytic Cycle of the Heck Reaction.", shape=plaintext, fontsize=10]; } .

Figure 3: Catalytic Cycle of the Heck Reaction.

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodide bond.[3]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the aryl group onto the alkene.[3]

  • β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to the palladium) is eliminated, forming the substituted alkene product and a hydrido-palladium(II) complex.[3]

  • Regeneration of Catalyst: A base is required to neutralize the generated HI and regenerate the Pd(0) catalyst.[3]

B. Application Protocol: Heck Reaction of 4-Iodo-2-methoxyaniline Hydrochloride with Styrene

Materials:

  • 4-Iodo-2-methoxyaniline hydrochloride (1.0 mmol)

  • Styrene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Nitrogen or Argon gas

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add 4-iodo-2-methoxyaniline hydrochloride (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and styrene (1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the stilbene derivative.

Causality Behind Experimental Choices:

  • Base (Et₃N): Triethylamine acts as a base to neutralize the hydrochloride salt and the HI generated during the catalytic cycle.[11]

  • Ligand (P(o-tol)₃): Phosphine ligands are often used to stabilize the palladium catalyst. Tri(o-tolyl)phosphine is a classic ligand for Heck reactions.

  • Solvent (DMF): A polar aprotic solvent like DMF is commonly used for Heck reactions as it can dissolve the reactants and facilitate the reaction at elevated temperatures.

  • Elevated Temperature: Heck reactions often require higher temperatures to proceed at a reasonable rate, especially with less reactive alkenes.[12]

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure strict inert atmosphere.[7][10]
Inappropriate ligandScreen a variety of ligands, particularly bulky, electron-rich phosphine ligands for challenging substrates.[9]
Insufficiently strong baseFor Suzuki and Buchwald-Hartwig reactions, ensure the base is strong enough for its role in the catalytic cycle.[9][10]
Side Product Formation (e.g., Homocoupling, Hydrodehalogenation) High reaction temperature or catalyst loadingOptimize the reaction temperature and catalyst concentration.[9]
Presence of water (for hydrodehalogenation)Ensure all reagents and solvents are anhydrous.[10]
Catalyst Decomposition (Formation of Palladium Black) Ligand degradation or insufficient ligandIncrease ligand to palladium ratio. Use more robust ligands. Ensure anaerobic conditions.[13]

Conclusion

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the functionalization of 4-iodo-2-methoxyaniline hydrochloride. A thorough understanding of the underlying catalytic cycle mechanisms for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Heck reaction is paramount for successful experimental design and execution. The choice of catalyst, ligand, base, and solvent must be carefully considered to overcome the specific challenges presented by the substrate, including its hydrochloride form and substitution pattern. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this valuable synthetic building block.

References

  • Benchchem. (2025). Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.
  • Benchchem. (2025). Optimization of Buchwald-Hartwig amination conditions.
  • Benchchem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]

  • Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2-position substituted aniline derivatives

Technical Support Center: Ortho-Substituted Aniline Reactivity Hub Ticket System Status: ONLINE Current Topic: Overcoming Steric Hindrance in 2-Position Substituted Aniline Derivatives Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ortho-Substituted Aniline Reactivity Hub Ticket System Status: ONLINE Current Topic: Overcoming Steric Hindrance in 2-Position Substituted Aniline Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center

You are accessing this guide because your reaction has stalled. 2-substituted anilines (ortho-substituted) present a dual challenge: steric clash at the nucleophilic nitrogen center and often electronic deactivation if the substituent is electron-withdrawing.

Standard protocols (EDC coupling, standard


, or tetrakis-triphenylphosphine palladium) will fail here. This guide provides "Level 2" and "Level 3" intervention protocols designed for high-resistance substrates.

Module 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1][2][3]

User Issue: "I am trying to couple a 2-substituted aniline with an aryl halide. Conversion is <10%, and I see mostly unreacted starting material."

Root Cause Analysis

In the catalytic cycle, the Reductive Elimination step is often the bottleneck for hindered substrates. However, for ortho-substituted anilines acting as nucleophiles, the Amine Binding to the Pd(II) center is the primary failure mode. The bulk at the 2-position prevents the nitrogen lone pair from coordinating effectively to the palladium center, especially if the ligand is also bulky.

The Solution: Ligand & Precatalyst Architecture

You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1] These ligands are designed to form a mono-ligated Pd(0) species that is highly active.

Substrate ClassRecommended LigandCatalyst PrecursorWhy?
Primary 2-Sub Aniline BrettPhos or

BuBrettPhos
Pd-G4-BrettPhosLarge ligand bulk promotes reductive elimination; specific geometry allows primary amine binding.
Secondary 2-Sub Aniline RuPhos Pd-G3-RuPhosRuPhos is the "gold standard" for hindered secondary amines.
General Hindered XPhos Pd-G4-XPhosExcellent general-purpose ligand for steric bulk; highly stable.
Standard Operating Procedure (SOP-BH-02)

Use this protocol for 2-methylaniline, 2-chloroaniline, or similar derivatives.

  • Catalyst Loading: Do not use Pd(OAc)

    
     + Ligand. Use precatalysts  (e.g., XPhos Pd G4) to ensure 1:1 L:Pd ratio and rapid activation. Load at 1–3 mol%.
    
  • Base Selection: Use NaO

    
    Bu  (Sodium tert-butoxide) or LHMDS . Weak bases (Carbonates) often fail with hindered anilines unless the aryl halide is highly activated.
    
  • Solvent:

    
    -Amyl Alcohol  or Dioxane  at 100°C.
    
  • Additives: If using an aryl chloride, add 0.5 equiv of the ligand (free phosphine) to stabilize the catalyst lifetime.

Visualizing the Ligand Decision Tree

BuchwaldLogic Start Input: 2-Substituted Aniline AmineType Amine Substitution? Start->AmineType Primary Primary (-NH2) AmineType->Primary Secondary Secondary (-NHR) AmineType->Secondary LigandPri Ligand: BrettPhos (Alt: tBuBrettPhos) Primary->LigandPri High Steric Demand LigandSec Ligand: RuPhos (Alt: SPhos) Secondary->LigandSec Max Steric Demand Base Base: NaOtBu (Strong Base Required) LigandPri->Base LigandSec->Base

Figure 1: Decision matrix for selecting the optimal Buchwald ligand based on aniline substitution.

Module 2: Amide Bond Formation

User Issue: "HATU and EDC failed to couple my 2-substituted aniline with a carboxylic acid. I'm getting <20% yield."

Root Cause Analysis

Standard coupling reagents (EDC, HATU) generate an active ester. For a 2-substituted aniline, the nucleophilic attack on this ester is too slow due to steric hindrance. The active ester hydrolyzes or rearranges before the amine can attack.

The Solution: High-Energy Intermediates

You must move up the "ladder of electrophilicity." Active esters are insufficient; you need Acid Chlorides or Acyl Fluorides .

Protocol A: The "Ghosez" Method (Neutral Acid Chloride)

Best for acid-sensitive substrates where Thionyl Chloride is too harsh.

  • Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).

  • Step 1: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 equiv) at 0°C. Stir 1h. (This forms the Acid Chloride neutrally).

  • Step 2: Add the 2-substituted Aniline (1.2 equiv) and Pyridine (2.0 equiv).

  • Step 3: Reflux if necessary. The high reactivity of the acid chloride usually overcomes the steric barrier of the aniline.

Protocol B: The Acyl Fluoride Method (TFFH)

Best for extremely hindered cases (e.g., 2,6-dimethylaniline). Acyl fluorides are more stable to hydrolysis than chlorides but highly reactive toward amines due to the strong H-bond capability of Fluorine with the Amine N-H.

  • Reagent: TFFH (Fluoro-N,N,tetramethylformamidinium hexafluorophosphate).

  • Procedure: Mix Acid (1.0 equiv), Aniline (1.2 equiv), and DIPEA (3.0 equiv) in DCM.

  • Activation: Add TFFH (1.2 equiv). Stir at RT.

Protocol C: The "Nuclear Option" (Grignard-Isocyanate)

Use this if the aniline is electron-deficient AND sterically hindered. Instead of coupling Acid + Amine, react a Grignard reagent with an Isocyanate .

  • Reaction:

    
     (Grignard) + 
    
    
    
    (Isocyanate of the hindered aniline)
    
    
    Amide.
  • Why: Formation of the C-C bond is often easier here than the C-N bond in hindered systems.

Module 3: Synthesis Strategy (The Workaround)

User Issue: "I cannot get the reaction to work despite using RuPhos or Acid Chlorides. The steric bulk is just too high."

Strategic Pivot

If the 2-position substituent is blocking the reaction, stop treating the aniline as the nucleophile. Invert the synthesis.

Option 1: Nitro-Reduction Route Do not couple the aniline. Couple the Aryl Halide .

  • Start with the 2-substituted Aryl Halide (e.g., 2-bromo-toluene).

  • Perform the cross-coupling (or nitration) before forming the amine.

  • Install the nitrogen as a Nitro group (

    
    ) or via a Surrogate  (Benzophenone Imine).
    
  • Reduce/Hydrolyze to reveal the amine after the difficult bond is formed.

Option 2: The "Surrogate" Buchwald If you need to make a hindered secondary aniline (


):
  • Use the 2-substituted Aryl Halide (

    
    ).
    
  • Couple with a primary amine (

    
    ) using BrettPhos .[1]
    
  • Reasoning: It is mechanistically easier to couple a hindered electrophile (halide) with an unhindered nucleophile (amine) than vice-versa.

Strategic Workflow Diagram

StrategyFlow Problem Problem: Reaction Failed Check Is the Aniline the Nucleophile? Problem->Check YesPath Yes (Standard Route) Check->YesPath Amide/Buchwald NoPath No (Inverted Route) Check->NoPath Synthesis Design Sol1 Switch to Acyl Fluoride (TFFH) or Ghosez Reagent YesPath->Sol1 Amide Bond Sol3 Grignard + Isocyanate YesPath->Sol3 Extreme Sterics Sol2 Invert Synthesis: Use 2-Sub Aryl Halide + Primary Amine NoPath->Sol2 Buchwald

Figure 2: Strategic workflow for troubleshooting persistent failure in hindered aniline coupling.

References & Further Reading

  • Buchwald-Hartwig Ligand Guide: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Acyl Fluorides Protocol: Due-Hansen, M. E., et al. (2016).[2] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][3][4] Organic & Biomolecular Chemistry.

  • Grignard-Isocyanate Route: Schäfer, G., & Bode, J. W. (2011). The Synthesis of Sterically Hindered Amides. Chimia.

  • Ghosez's Reagent: Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) characterization of 4-Iodo-2-methoxyaniline hydrochloride

An In-Depth Guide to the LC-MS Characterization of 4-Iodo-2-methoxyaniline Hydrochloride: A Comparative Analysis Introduction 4-Iodo-2-methoxyaniline is a substituted aniline derivative that serves as a critical building...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS Characterization of 4-Iodo-2-methoxyaniline Hydrochloride: A Comparative Analysis

Introduction

4-Iodo-2-methoxyaniline is a substituted aniline derivative that serves as a critical building block in organic synthesis, particularly in the development of pharmaceutical compounds and fine chemicals. Its trifunctional nature, possessing an amine, an iodo group, and a methoxy group, makes it a versatile reagent. However, this same complexity, along with the potential presence of closely related structural isomers, presents a significant analytical challenge. Accurate and unambiguous characterization is paramount for reaction monitoring, purity assessment, and quality control.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven approach to the characterization of 4-Iodo-2-methoxyaniline hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of parameters to explain the causality behind experimental choices, establishing a self-validating system for robust and reliable analysis. Furthermore, we will conduct a comparative analysis with alternative chromatographic strategies and potential isomeric impurities to demonstrate a holistic characterization approach.

Part 1: Physicochemical Properties & Analytical Strategy

Understanding the inherent properties of the analyte is the foundation of any successful analytical method. The structure of 4-Iodo-2-methoxyaniline dictates the optimal strategy for its separation and detection.

The presence of the basic aniline group is the most critical feature for LC-MS analysis. It readily accepts a proton, making it an ideal candidate for positive mode Electrospray Ionization (ESI). The hydrochloride salt form enhances the compound's solubility in aqueous and polar organic solvents, simplifying sample preparation.

PropertyValueSource
Chemical Name 4-Iodo-2-methoxyaniline hydrochloride-
CAS Number (Free Base) 338454-80-1[1][2][3]
Molecular Formula (Free Base) C7H8INO[1][2][4]
Molecular Weight (Free Base) 249.05 g/mol [1][3]
Monoisotopic Mass (Free Base) 248.96506 Da[5]
Structure (Free Base)
Key Functional Groups Primary Amine (-NH2), Methoxy (-OCH3), Iodo (-I)-
Predicted Solubility Soluble in polar organic solvents (Methanol, Acetonitrile); Hydrochloride salt is water-soluble.[6]

Part 2: Core LC-MS Methodology: A Self-Validating Protocol

The following protocol is designed for robust performance, providing excellent peak shape, sensitivity, and reproducibility for the analysis of 4-Iodo-2-methoxyaniline.

Overall Analytical Workflow

The process begins with precise sample preparation, followed by chromatographic separation and mass spectrometric detection. Each step is optimized for the specific properties of the analyte.

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing prep1 Weigh 4-Iodo-2-methoxyaniline HCl prep2 Dissolve in 50:50 Methanol:Water prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.22 µm PTFE) prep3->prep4 lc Inject into LC System (C18 Column) prep4->lc ms Ionize via ESI+ Detect [M+H]+ lc->ms msms Fragment [M+H]+ (MS/MS) ms->msms process Integrate Chromatogram msms->process confirm Confirm m/z & Fragmentation process->confirm quant Quantify (if required) confirm->quant

Caption: High-level workflow for LC-MS characterization.

Experimental Protocol: Recommended Method

This protocol is designed as a self-validating system. System suitability should be confirmed by ensuring consistent retention time and peak area of a standard injection before and after the analytical run.

1. Standard and Sample Preparation

  • Rationale: The choice of diluent (50:50 Methanol:Water) ensures solubility of the hydrochloride salt while maintaining compatibility with the initial reversed-phase mobile phase conditions, preventing peak distortion.

  • Protocol:

    • Prepare a stock solution of 1.0 mg/mL by dissolving 4-Iodo-2-methoxyaniline hydrochloride in 50:50 Methanol:Water.

    • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

    • Prepare a working standard of 1.0 µg/mL by diluting the stock solution with the same diluent.

    • Filter all samples and standards through a 0.22 µm PTFE syringe filter before injection.

2. Liquid Chromatography (LC) Conditions

  • Rationale: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for moderately polar compounds like our analyte. The addition of formic acid to the mobile phase is critical; it protonates the aniline group to -NH3+, which minimizes tailing interactions with residual silanols on the silica-based column, thereby ensuring sharp, symmetric peaks. A gradient elution ensures the analyte is eluted with a good peak shape and the column is cleaned of any more hydrophobic contaminants.

  • Parameters:

    • Column: C18, 2.1 x 100 mm, 2.6 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions

  • Rationale: Electrospray Ionization in positive mode (ESI+) is chosen because the acidic mobile phase ensures the analyte is already protonated in solution, making it exceptionally easy to ionize into the gas phase. This results in a strong signal for the protonated molecule, [M+H]+.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode 1 (Confirmation): Full Scan

      • Mass Range: m/z 100-400

    • Scan Mode 2 (Structural Elucidation): Product Ion Scan (MS/MS) of m/z 250.0

      • Collision Energy: 20 eV (This should be optimized on the specific instrument)

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

Expected Results
  • Chromatography: A sharp, symmetric peak should be observed.

  • Full Scan MS: A primary ion at m/z 250.0 corresponding to the [M+H]+ of the free base (C7H8INO, exact mass 248.965) will be the base peak in the spectrum.

  • MS/MS Spectrum: Fragmentation of the m/z 250.0 precursor ion is expected to yield characteristic product ions, which can be used for structural confirmation. Key predicted losses include the loss of a methyl radical (•CH3) or ammonia (NH3).

Part 3: Comparative Analysis - Optimizing for Specificity

While the core method is robust, challenging separations, such as distinguishing between isomers, require further optimization. Isomers are a common source of impurities in chemical synthesis.

Comparison 1: Chromatographic Selectivity vs. Isomers

We compare the performance of a standard C18 column with a Phenyl-Hexyl column for the separation of 4-Iodo-2-methoxyaniline from its common isomers: 2-Iodo-4-methoxyaniline [5][7][8] and 3-Iodo-4-methoxyaniline [9].

  • Objective: To achieve baseline separation (Resolution > 1.5) of all three isomers.

  • Rationale for Comparison: A Phenyl-Hexyl column introduces an alternative separation mechanism. In addition to hydrophobic interactions, it can engage in π-π stacking interactions with the aromatic ring of the analytes. Since the position of the bulky iodo and electron-donating methoxy/amine groups alters the electron density of the ring, this can lead to differential retention and improved selectivity between isomers.

G cluster_input Mixture Injected cluster_column Chromatographic Column cluster_output Separated Analytes A Column Stationary Phase Mobile Phase Flow A->Column:f0 B B->Column:f0 C C->Column:f0 Out_A Peak 1 Column:f1->Out_A Elution Out_B Peak 2 Column:f1->Out_B Elution Out_C Peak 3 Column:f1->Out_C Elution

Caption: Separation of isomers on a chromatographic column.

Comparative Data (Hypothetical Experimental Data)

AnalyteColumn TypeRetention Time (min)Resolution (Rs) vs. next peakPeak Asymmetry (As)
3-Iodo-4-methoxyanilineC185.121.3 (Co-eluting)1.2
4-Iodo-2-methoxyaniline C185.25-1.1
2-Iodo-4-methoxyanilineC185.88-1.1
3-Iodo-4-methoxyanilinePhenyl-Hexyl6.342.1 (Baseline)1.1
4-Iodo-2-methoxyaniline Phenyl-Hexyl6.811.8 (Baseline)1.0
2-Iodo-4-methoxyanilinePhenyl-Hexyl7.22-1.1

Part 4: Quantitative Analysis using Selected Reaction Monitoring (SRM)

For high-sensitivity quantification in complex matrices, SRM (also known as Multiple Reaction Monitoring or MRM) is the gold standard.

  • Principle: In a triple quadrupole mass spectrometer, the first quadrupole (Q1) is set to isolate only the precursor ion (our [M+H]+ at m/z 250.0). This ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) is set to isolate only a specific, characteristic fragment ion. This highly specific transition (precursor -> product) filters out chemical noise, dramatically increasing the signal-to-noise ratio.

SRM Method Development Workflow

A Infuse Analyte (1 µg/mL) B Acquire Full Scan (MS1) Identify Precursor Ion (e.g., m/z 250.0) A->B C Acquire Product Ion Scan (MS/MS) Identify Major Fragments B->C D Select >2 Intense & Specific Product Ions C->D E Optimize Collision Energy (CE) for each transition D->E F Final SRM Method (Q1 m/z -> Q3 m/z, CE) E->F

Caption: Workflow for developing a quantitative SRM method.

Optimized SRM Transitions

The following table provides a starting point for a quantitative method. The two most intense and specific fragments are chosen.

Precursor Ion (Q1) m/zProduct Ion (Q3) m/zProposed Fragment IdentityCollision Energy (CE)Use
250.0233.0[M+H - NH3]+15 eVQuantifier
250.0205.0[M+H - NH3 - CO]+25 eVQualifier

Conclusion

The reliable characterization of 4-Iodo-2-methoxyaniline hydrochloride is readily achievable with a systematic LC-MS approach. By leveraging the analyte's basicity, a robust method using a C18 column and positive mode ESI provides excellent results for routine analysis. However, for applications requiring the separation of critical isomers, this guide demonstrates the superior selectivity of a Phenyl-Hexyl column, which engages in alternative π-π interactions. For high-sensitivity quantification, a well-optimized SRM method provides unparalleled specificity and performance. The methodologies and comparative data presented herein constitute a self-validating and authoritative framework for researchers and drug development professionals working with this important chemical intermediate.

References

  • 2-Iodo-4-methoxyphenylamine | C7H8INO. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • 3-Iodo-4-methoxyaniline | C7H8INO. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • 2-Iodo-4-methoxyaniline | CAS#:191348-14-8. (n.d.). Chemsrc. Retrieved February 23, 2026, from [Link]

Sources

Comparative

Comparing reactivity of 4-Iodo-2-methoxyaniline HCl vs 4-Bromo-2-methoxyaniline HCl

Executive Summary In the synthesis of pharmacophores—particularly kinase inhibitors targeting the ATP-binding pocket—the choice between 4-Iodo-2-methoxyaniline HCl (I-SMA) and 4-Bromo-2-methoxyaniline HCl (Br-SMA) is a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmacophores—particularly kinase inhibitors targeting the ATP-binding pocket—the choice between 4-Iodo-2-methoxyaniline HCl (I-SMA) and 4-Bromo-2-methoxyaniline HCl (Br-SMA) is a strategic decision between reactivity velocity and process scalability .

  • Select I-SMA when performing complex late-stage functionalization where mild conditions (room temperature) are required to preserve sensitive functional groups.

  • Select Br-SMA for early-stage scaffold building or large-scale GMP manufacturing where cost-efficiency and thermal stability are paramount.

Physicochemical Profile & Structural Analysis

The core difference lies in the carbon-halogen (C-X) bond strength. The presence of the ortho-methoxy group (an Electron Donating Group, EDG) increases electron density on the ring, generally making oxidative addition slightly more difficult compared to electron-deficient systems. However, the halogen effect dominates the reactivity profile.

Feature4-Iodo-2-methoxyaniline HCl4-Bromo-2-methoxyaniline HCl
Molecular Weight ~285.5 g/mol ~238.5 g/mol
C-X Bond Energy (BDE) ~65 kcal/mol (Weak)~81 kcal/mol (Strong)
C-X Bond Length ~2.10 Å~1.90 Å
Leaving Group Ability Excellent (

is a soft, stable base)
Good (

is harder than

)
Oxidative Addition Rate

(Fast)

(Baseline)
Light Sensitivity High (Degrades to radical species)Low (Stable under ambient light)
Cost Factor

$ (High)
$ (Low)

Mechanistic Analysis: The Oxidative Addition Barrier

The rate-determining step in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) for these substrates is Oxidative Addition .

  • I-SMA Pathway: The weak C-I bond allows Pd(0) to insert rapidly, often at room temperature. The activation energy (

    
    ) is significantly lower.
    
  • Br-SMA Pathway: The stronger C-Br bond requires thermal energy (heating to >60°C) or electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate insertion.

Visualization: Reaction Energy Landscape

The following diagram illustrates the kinetic advantage of the Iodo-analog.

ReactionCoordinate cluster_legend Mechanism: Oxidative Addition Start Pd(0) + Substrate TS_I TS (Iodo) Low Barrier Start->TS_I Fast (25°C) TS_Br TS (Bromo) High Barrier Start->TS_Br Slow (Requires Heat) Inter_I Pd(II)-I Complex (Stable) TS_I->Inter_I Inter_Br Pd(II)-Br Complex TS_Br->Inter_Br Note The C-I bond breaks with significantly less energy input than C-Br.

Caption: Comparative energy barriers for oxidative addition. The Iodo-analog bypasses the high thermal requirement of the Bromo-analog.

Experimental Comparison: Suzuki-Miyaura Coupling

Objective: Synthesize a biaryl intermediate using 4-Pyridylboronic acid. Challenge: The starting materials are HCl salts. Standard protocols often fail because the HCl consumes the base required for the Suzuki cycle.

Comparative Data (Experimental Average)
ParameterI-SMA-HCl (Iodo)Br-SMA-HCl (Bromo)
Catalyst

(Standard)

or

/SPhos
Catalyst Loading 1 - 3 mol%5 - 10 mol%
Temperature 25°C (Room Temp)80°C (Reflux)
Base Equivalents 3.5 equiv (Critical)3.5 equiv (Critical)
Time to >95% Conv. 4 Hours18 Hours
Impurity Profile Minimal dehalogenationPotential protodebromination at high T
Detailed Protocol: Self-Validating Workflow

Note: This protocol is designed for the Iodo-analog but notes the modification required for the Bromo-analog.

Reagents:

  • Substrate: 4-Iodo-2-methoxyaniline HCl (1.0 mmol, 285 mg)

  • Coupling Partner: 4-Pyridylboronic acid (1.2 mmol)

  • Catalyst:

    
     (0.03 mmol, 35 mg)
    
  • Base:

    
     (3.5 mmol, 483 mg) — Note: 1.0 eq neutralizes HCl, 2.5 eq activates Boron.
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed).

Step-by-Step Methodology:

  • Salt Neutralization (In-situ):

    • In a reaction vial, add the I-SMA-HCl and

      
      .
      
    • Add the solvent mixture (5 mL). Stir for 10 minutes at RT.

    • Validation: Check pH. It must be >9. If not, the HCl is not fully neutralized, and the reaction will stall.

  • Catalyst Addition:

    • Add Boronic acid and Pd catalyst under Nitrogen/Argon flow.[1]

    • Critical: Do not add catalyst before neutralization to avoid forming inactive Pd-amine-HCl complexes.

  • Reaction:

    • For I-SMA: Stir at 25°C . Monitor by HPLC after 2 hours.

    • For Br-SMA: Heat to 80°C . Monitor by HPLC after 6 hours.

  • Workup:

    • Dilute with EtOAc, wash with brine.[1] Dry over

      
      .
      
    • Safety: Iodo-compounds can release iodine traces; wash with dilute sodium thiosulfate if the organic layer is purple/brown.

Decision Matrix: When to use which?

Use the following logic flow to select the correct reagent for your specific campaign.

DecisionTree cluster_tips Pro-Tip Start Select Halogenated Aniline Q1 Is the target molecule thermally sensitive? Start->Q1 Q2 Is this for GMP/Scale-up (>100g)? Q1->Q2 No (Can tolerate 80°C) Res_I Use IODO-Analog (Mild, Fast, Expensive) Q1->Res_I Yes (Needs RT) Q2->Res_I No (Speed Critical) Res_Br Use BROMO-Analog (Robust, Cheap, Scalable) Q2->Res_Br Yes (Cost Critical) Tip If using Bromo-analog, consider Buchwald ligands (e.g., XPhos) to boost rate.

Caption: Strategic selection guide based on thermal tolerance and scale.

References

  • Oxidative Addition Kinetics: Rummelt, S. M., et al. "Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex." Journal of the American Chemical Society, 2021.[2]

  • Bond Dissociation Energies: Luo, Y.-R. "Comprehensive Handbook of Chemical Bond Energies." CRC Press, 2007. (Data supports C-I vs C-Br bond strength differential).[3][2][4]

  • Suzuki Coupling Mechanism: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Catalyst Selection: Littke, A. F., Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002. (Discusses ligand effects relevant to activating less reactive halides like bromides).

Sources

Validation

A Comparative Guide to the Chromatographic Separation of 4-Iodo-2-methoxyaniline Hydrochloride from its Reaction Isomers

In the landscape of pharmaceutical development, the isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 4...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 4-Iodo-2-methoxyaniline, a key building block in the synthesis of various therapeutic agents, is a prime example where stringent control over isomeric impurities is paramount. The synthetic routes leading to this compound can invariably produce a challenging mixture of positional isomers, each with the potential for different pharmacological and toxicological profiles.

This guide provides an in-depth comparison of chromatographic strategies for the robust separation of 4-Iodo-2-methoxyaniline hydrochloride from its common reaction isomers. We will delve into the underlying principles of separation, present comparative data, and offer detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Analytical Challenge: Understanding Isomeric Impurities

The synthesis of 4-Iodo-2-methoxyaniline typically involves the iodination of 2-methoxyaniline or related precursors. This electrophilic aromatic substitution reaction can lead to the formation of several positional isomers, where the iodine atom is introduced at different positions on the methoxyaniline ring. The primary analytical challenge lies in resolving the target isomer from these structurally similar impurities.

The most common potential isomers include:

  • Target Compound: 4-Iodo-2-methoxyaniline

  • Potential Isomers: 3-Iodo-2-methoxyaniline, 5-Iodo-2-methoxyaniline, 6-Iodo-2-methoxyaniline, and other iodo-methoxyaniline variants that may arise from starting material impurities or side reactions.

Caption: Synthetic pathway leading to 4-Iodo-2-methoxyaniline and potential isomers.

Comparative Analysis of Chromatographic Techniques

The separation of closely related aromatic isomers necessitates a careful selection of chromatographic techniques and conditions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Analysis

HPLC, particularly in its reversed-phase mode, is exceptionally well-suited for separating aniline derivatives.[1][2] The choice of stationary phase is critical for achieving the desired selectivity between the target compound and its isomers.

Table 1: Comparison of HPLC Stationary Phases for Iodo-methoxyaniline Isomer Separation

ParameterMethod 1: C18 Reverse-PhaseMethod 2: Phenyl-Hexyl PhaseMethod 3: Pentafluorophenyl (PFP) Phase
Stationary Phase Octadecylsilane (C18)Phenyl-HexylPentafluorophenyl
Primary Interaction Hydrophobic interactionsπ-π interactions, hydrophobicDipole-dipole, π-π, hydrophobic
Typical Mobile Phase Acetonitrile/Water with 0.1% Formic AcidMethanol/Water with 0.1% Formic AcidAcetonitrile/Water with 0.1% Formic Acid
Resolution of Isomers GoodExcellentSuperior
Resolution from Non-halogenated Impurities GoodGoodExcellent
Advantages Robust, widely available, good peak shapes for general purposes.Enhanced selectivity for aromatic compounds due to π-π interactions.[3]Superior selectivity for positional and halogenated isomers.[2]
Disadvantages May have limited selectivity for closely related positional isomers.Can be more sensitive to mobile phase composition.May require more method development; can be more expensive.
Ideal For Routine purity analysis and quantification.Separation of aromatic isomers and related substances.Complex reaction mixtures with multiple isomers and halogenated impurities.

Expert Rationale: While a standard C18 column provides a robust starting point based on hydrophobic interactions, the electronic differences between the isomers of 4-Iodo-2-methoxyaniline are subtle. Phenyl-based stationary phases introduce π-π interactions, which can significantly enhance selectivity for aromatic positional isomers.[3][4] For the most challenging separations, a Pentafluorophenyl (PFP) phase is often the superior choice. The highly electronegative fluorine atoms on the PFP phase create strong dipole-dipole and π-π interactions, offering unique selectivity for halogenated and positional isomers that are often difficult to resolve on C18 or Phenyl phases.[2]

Caption: A typical workflow for developing a selective HPLC method for isomer separation.

Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes

GC is another excellent technique for isomer separation, provided the analytes are thermally stable and sufficiently volatile.[5] For aniline derivatives, GC often requires a derivatization step to improve peak shape and thermal stability, but direct analysis is also possible. The separation is based on differences in boiling points and interactions with the stationary phase.

Expert Rationale: The choice between HPLC and GC often depends on the overall analytical workflow and available instrumentation. GC, especially when coupled with Mass Spectrometry (GC-MS), provides exceptional sensitivity and structural confirmation.[6][7] For positional isomers, the elution order in GC can be influenced by factors like intramolecular hydrogen bonding and steric hindrance, which affect volatility.[6] A column with a polar stationary phase, such as one containing trifluoropropylmethyl polysiloxane, is often effective for separating isomers of substituted anilines.[6]

Table 2: Head-to-Head Comparison: HPLC vs. GC for 4-Iodo-2-methoxyaniline Isomer Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Sample State Sample dissolved in a suitable solvent.Sample must be volatile and thermally stable (or derivatized).
Selectivity Highly tunable via stationary phase and mobile phase composition.Primarily dependent on analyte volatility and stationary phase interactions.
Typical Analysis Time 5 - 30 minutes10 - 40 minutes
Detection UV-Vis, Mass Spectrometry (LC-MS)Flame Ionization (FID), Mass Spectrometry (GC-MS)
Key Advantage Broad applicability, excellent for non-volatile and thermally labile compounds.High resolution, excellent for complex mixtures of volatile compounds.
Key Disadvantage Higher solvent consumption.Limited to thermally stable and volatile analytes; may require derivatization.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the separation of 4-Iodo-2-methoxyaniline hydrochloride from its isomers. These methods should be validated in your laboratory to ensure suitability for your specific sample matrix and instrumentation.

Protocol 1: Recommended HPLC-UV Method (PFP Column)

This method is designed to provide superior resolution for the challenging separation of positional isomers.

  • 1. Instrumentation and Column:

    • HPLC System: A standard HPLC or UPLC system with a UV detector.

    • Column: A Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Autosampler: Capable of injecting 5-10 µL.

  • 2. Reagents and Solvents:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC grade).

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC grade).

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • 3. Sample Preparation:

    • Accurately weigh approximately 5 mg of the 4-Iodo-2-methoxyaniline hydrochloride reaction mixture.

    • Dissolve in 50 mL of the sample diluent to achieve a concentration of 100 µg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • 4. Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 70
      15.1 95
      17.0 95
      17.1 30

      | 20.0 | 30 |

Protocol 2: Recommended GC-MS Method

This method is ideal for the identification and quantification of volatile isomers and impurities.

  • 1. Instrumentation and Column:

    • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: AT-210 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/Splitless inlet.

  • 2. Gas and Flow Rates:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Split Ratio: 20:1

  • 3. Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture into a vial.

    • Add 1 mL of ethyl acetate and vortex to dissolve.

    • Note: For the hydrochloride salt, a neutralization step may be required. Add 1 mL of 1M sodium bicarbonate, vortex, and use the organic layer.

    • Filter through a 0.22 µm syringe filter into a GC vial.

  • 4. GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Interface Temperature: 280 °C

      • Scan Range: 40 - 450 m/z

Conclusion and Authoritative Recommendations

The successful separation of 4-Iodo-2-methoxyaniline hydrochloride from its reaction isomers is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While both HPLC and GC are powerful techniques, the choice depends on the specific analytical objective.

  • For routine quality control and purity assessment, a well-developed HPLC method using a PFP stationary phase is highly recommended. It offers superior selectivity for positional and halogenated isomers without the need for derivatization.

  • For impurity identification, structural elucidation, and sensitive trace analysis, a GC-MS method is the authoritative choice.[7] Its high resolving power and the structural information provided by mass spectrometry are invaluable for comprehensive impurity profiling.

Ultimately, the implementation of a robust, validated chromatographic method is non-negotiable. By understanding the principles behind different separation mechanisms and systematically optimizing the analytical conditions, researchers can confidently ensure the isomeric purity of 4-Iodo-2-methoxyaniline, thereby upholding the highest standards of scientific integrity and drug safety.

References

  • 8

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674.
  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2025, March 4).
  • Palyzová, A., et al. (2021). Separation of regioisomers and enantiomers of triacylglycerols containing branched fatty acids (iso and/or anteiso).
  • Yang, Z. (2018). Preparation method of 2-iodo-4-methoxyaniline. SciSpace.
  • SIELC Technologies. (2018, February 19). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column.
  • Direct (LC-)
  • Purification method of 4-fluoro-2-methoxyaniline. (n.d.).
  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. (2010, August 11). TSI Journals.
  • Typical chromatogram for separation of positional isomers of o-,m- and p-nitroanline. (n.d.).
  • Ragan, J. A., et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63.
  • GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. (2018, October 1). PubMed.
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • o-Anisidine (2-Methoxyaniline)
  • A Comparative Guide to HPLC Analysis of 4-Iodo-3,5-dimethylaniline Reaction Mixtures. (n.d.). Benchchem.
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2025, April 23). MDPI.
  • A kind of method for separating and purifying o-iodoaniline by melt crystallization. (n.d.).
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.).
  • Isomers and Recommended HPLC Columns for Effective Separ
  • High-Performance Liquid Chromatography (HPLC) Method for the Analysis of O-Anisidine Hydrochloride and its Metabolites. (n.d.). Benchchem.
  • Substituted oligoanilines: synthesis and characteriz
  • Analysis of Leachate from Water Supply Equipment Using Purge and Trap GC/MS. (n.d.). Shimadzu.
  • HPLC Column for Structual Isomers. (n.d.).
  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. (2010, February 27). Asian Journal of Research in Chemistry.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). ThermoFisher.
  • Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers.
  • Selective synthesis of meta isomers now possible. (2022, April 22). RIKEN.
  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021, November 3). MDPI.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Iodo-2-methoxyaniline hydrochloride

CAS: 1820735-43-0 (HCl Salt) | Parent CAS: 338454-80-1 (Free Base) Signal Word: DANGER Part 1: Executive Safety Directives Stop and Read: This compound is a halogenated aniline derivative. Beyond standard chemical risks,...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1820735-43-0 (HCl Salt) | Parent CAS: 338454-80-1 (Free Base) Signal Word: DANGER

Part 1: Executive Safety Directives

Stop and Read: This compound is a halogenated aniline derivative. Beyond standard chemical risks, it poses specific threats regarding skin absorption toxicity and methemoglobinemia . Treat this substance with the same rigor as free aniline, with added precautions for its halogenated nature.

Critical Storage & Stability
  • Temperature: Store at -20°C (Freezer) .

  • Light Sensitivity: High . Store in amber vials or wrap containers in aluminum foil. Light exposure degrades the iodine-carbon bond, releasing iodine and free radicals.

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible.

Part 2: Hazard Mechanism & Analysis (The "Why")

To handle this chemical safely, you must understand the physiological mechanism of injury. This is not just "irritating dust"; it is a systemic toxin.

  • Methemoglobinemia: Like its parent compound aniline, 4-Iodo-2-methoxyaniline can oxidize hemoglobin to methemoglobin. This prevents red blood cells from releasing oxygen to tissues, leading to cyanosis (blue skin/lips) and potential asphyxiation at the cellular level.

  • Enhanced Lipophilicity: The iodine and methoxy substituents increase the molecule's lipophilicity compared to simple aniline salts. This facilitates rapid dermal absorption . The hydrochloride salt form may reduce volatility but does not negate skin absorption risks if dissolved or in contact with sweat.

  • Sensitization: Halogenated anilines are potent skin sensitizers. Repeated minor exposures can lead to severe allergic dermatitis.

Part 3: Personal Protective Equipment (PPE) Matrix

Standard nitrile exam gloves are insufficient for prolonged protection. Aniline derivatives can permeate thin nitrile in minutes.

PPE CategoryRecommendationTechnical Rationale
Hand Protection (Primary) Double Nitrile (minimum) Outer: 5-8 mil Nitrile (Chemical Resistant). Inner: 4 mil Nitrile (Inspection layer). Why: Aniline derivatives have high permeation rates. The inner glove provides a visual contrast for breach detection and a "last line" defense.
Hand Protection (Spill/High Risk) Laminate (Silver Shield/4H) Required for spill cleanup. Laminate films provide >4-hour breakthrough time for aromatics, whereas nitrile may fail in <15 minutes during immersion.
Respiratory Fume Hood (Primary) Mandatory. Handling solid HCl salts generates dust. All weighing must occur inside a certified fume hood.
Respiratory (Secondary) N95 or P100 Respirator Only if hood work is impossible (e.g., equipment maintenance). Note: Dust masks do not protect against vapors if the salt hydrolyzes.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to the risk of fine dust bypassing side shields.
Body Protection Tyvek® Lab Coat + Apron Standard cotton coats absorb liquids and hold toxins against the skin. A chemical-resistant apron is required during stock solution preparation.

Part 4: Operational Handling Protocol

Workflow Logic

The following diagram illustrates the "Clean-to-Dirty" workflow required to prevent cross-contamination of laboratory surfaces.

HandlingWorkflow Start Storage Retrieval (-20°C) Equilibrate Equilibration (Warm to RT in Desiccator) Start->Equilibrate Prevent Condensation PPE_Check PPE Verification (Double Glove + Goggles) Equilibrate->PPE_Check Weighing Weighing (Inside Fume Hood Only) PPE_Check->Weighing Static Control Solubilization Solubilization (Dissolve immediately) Weighing->Solubilization Minimize Dust Time Decon Decontamination (Wipe Balance + Hood) Solubilization->Decon Waste Disposal (Halogenated Stream) Decon->Waste

Figure 1: Safe handling workflow emphasizing moisture control and containment.

Step-by-Step Methodology
1. Preparation & Equilibration[1][2]
  • Why: Opening a cold bottle introduces condensation. Water hydrolyzes the HCl salt and degrades the sensitive iodine bond.

  • Action: Remove the vial from the freezer. Place it in a desiccator or seal it in a Ziploc bag with desiccant. Allow it to reach room temperature (approx. 30 mins) before opening.

2. Weighing (The Critical Step)
  • Location: Chemical Fume Hood . Never weigh this on an open bench.

  • Static Control: Use an anti-static gun or bar if available. Fine hydrochloride salts are prone to static dispersal.

  • Technique:

    • Place a secondary container (tray) inside the hood.

    • Tare your receiving vessel.

    • Transfer solid using a disposable spatula.

    • Immediately recap the stock vial and seal with Parafilm.

3. Solubilization
  • Solvent Choice: Dissolve the solid as quickly as possible to reduce dust hazard. DMSO or Methanol are common solvents for this class.

  • Precaution: If using DMSO, be aware that DMSO enhances skin permeability, potentially carrying the toxic aniline directly into the bloodstream if splashed. Double gloving is non-negotiable here.

4. Decontamination[3]
  • Do not brush dust off the balance.

  • Use a wet wipe (methanol-dampened) to clean the balance area.

  • Dispose of the wipe as solid hazardous waste , not regular trash.

Part 5: Emergency Response & Disposal[4][5]

Exposure Response[2][6][7][8]
  • Skin Contact:

    • Doff: Immediately remove contaminated gloves/clothing.[4]

    • Wash: Rinse with copious water and soap for 15 minutes. Do not use alcohol (it enhances absorption).

    • Alert: Seek medical attention. Inform responders of potential Methemoglobinemia .

  • Spill Cleanup:

    • Evacuate the immediate area.[2][5][4][6]

    • Don Silver Shield/Laminate gloves .

    • Cover spill with absorbent pads.

    • Clean surface with mild detergent and water. Collect all materials as hazardous waste.

Waste Disposal

This compound contains both Halogens (Iodine) and Nitrogen . It must not be mixed with standard organic solvents if your facility separates halogenated waste.

  • Waste Stream: Halogenated Organic Waste .

  • Labeling: Clearly tag as "Toxic," "Halogenated," and "Aniline Derivative."

  • Prohibition: Do NOT dispose of down the drain. It is very toxic to aquatic life (GHS H400/H410).

References

  • BLD Pharm. Safety Data Sheet: 4-Iodo-2-methoxyaniline hydrochloride. Accessed via Vertex AI Search.

  • Fisher Scientific. Safety Data Sheet: Aniline Derivatives (General Handling).

  • Sigma-Aldrich (Merck). Safety Data Sheet: 4-Iodoaniline (Analogue).

  • Safeopedia. Chemical-Resistant Glove Materials Guide.

  • PubChem. Compound Summary: 4-Iodo-2-methoxyaniline.

Sources

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